Product packaging for 3-(Bromomethyl)-4-methylfuran-2,5-dione(Cat. No.:CAS No. 98453-81-7)

3-(Bromomethyl)-4-methylfuran-2,5-dione

Cat. No.: B1278874
CAS No.: 98453-81-7
M. Wt: 205.01 g/mol
InChI Key: AVTAKKPVKDWUEY-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-methylfuran-2,5-dione (: 98453-81-7) is a highly functionalized and reactive molecule that has garnered attention as a valuable synthetic intermediate in organic chemistry . Its structure combines the cyclic anhydride core of a furan-2,5-dione (a maleic anhydride derivative) with a reactive bromomethyl group, making it a potent electrophile and a versatile precursor for constructing complex molecular frameworks . The compound's significant research value stems from its trifecta of reactive sites: the electron-deficient double bond susceptible to Michael additions, the cyclic anhydride that can be opened by nucleophiles like amines and alcohols, and the allylic bromide group, which is highly reactive in both substitution and elimination reactions . This multi-functionality allows researchers to perform sequential and selective chemical transformations. A key application of this compound and its analogues is in reactions with organocopper reagents, where it undergoes a double S N 2' attack to efficiently synthesize 3,4-dialkyl dihydrofuran-2,5-diones, valuable motifs in natural product synthesis . It also undergoes conventional nucleophilic substitution; for example, the bromide can be displaced by a formate ion using triethylammonium formate . Owing to its structural features, this compound serves as a powerful alkylating agent and a key building block for synthesizing diverse heterocyclic systems and functionalized molecules. Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrO3 B1278874 3-(Bromomethyl)-4-methylfuran-2,5-dione CAS No. 98453-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-4-methylfuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c1-3-4(2-7)6(9)10-5(3)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTAKKPVKDWUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453854
Record name 2,5-Furandione, 3-(bromomethyl)-4-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98453-81-7
Record name 2,5-Furandione, 3-(bromomethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione
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Foundational & Exploratory

In-Depth Technical Guide: 2-(Bromomethyl)-3-methylmaleic Anhydride (CAS: 98453-81-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-3-methylmaleic anhydride, a reactive chemical intermediate with significant potential in organic synthesis and drug delivery applications. This document outlines its chemical and physical properties, synthesis, and key applications, with a focus on its role in the development of advanced therapeutic systems.

Chemical and Physical Properties

Precise experimental data for 2-(Bromomethyl)-3-methylmaleic anhydride is not widely available in public literature. However, based on the properties of structurally similar compounds, such as other substituted maleic anhydrides, the following characteristics can be anticipated. It is imperative for researchers to determine the specific properties of their synthesized or acquired material experimentally.

Table 1: Physicochemical Properties of 2-(Bromomethyl)-3-methylmaleic Anhydride and Related Compounds

Property2-(Bromomethyl)-3-methylmaleic Anhydride2,3-Dimethylmaleic AnhydrideBromomaleic Anhydride
CAS Number 98453-81-7766-39-25926-51-2
Molecular Formula C₆H₅BrO₃C₆H₆O₃C₄HBrO₃
Molecular Weight 205.01 g/mol 126.11 g/mol 176.95 g/mol
Appearance Likely a solidColorless solid-
Melting Point Not reported93-96 °CNot reported
Boiling Point Not reported223 °CNot reported
Solubility Expected to be soluble in organic solventsSoluble in organic solventsSoluble in CDCl₃

Note: The data for 2-(Bromomethyl)-3-methylmaleic anhydride is predicted based on chemical structure and data from related compounds.

Synthesis

A plausible synthetic route could be adapted from the synthesis of similar compounds, such as the bromination of citraconic anhydride (methylmaleic anhydride).

Conceptual Synthesis Workflow:

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start Citraconic Anhydride (Methylmaleic Anhydride) process Free Radical Bromination in an inert solvent (e.g., CCl₄) start->process Reacts with reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) reagents->process product 2-(Bromomethyl)-3-methylmaleic Anhydride process->product Yields

Figure 1: Conceptual workflow for the synthesis of 2-(Bromomethyl)-3-methylmaleic anhydride.

Key Applications in Research and Drug Development

2-(Bromomethyl)-3-methylmaleic anhydride is a valuable building block in organic synthesis, primarily due to the reactivity of the anhydride and the bromomethyl group. Its applications are particularly notable in the fields of medicinal chemistry and materials science.

Intermediate in Natural Product Synthesis

This anhydride serves as a key intermediate in the synthesis of complex natural products. Notably, it has been utilized in the construction of a segment of the antifungal antibiotic tautomycin.[1] The synthesis involves a chemoselective condensation of diethyl malonate with 2-(Bromomethyl)-3-methylmaleic anhydride.[1]

Development of pH-Responsive Drug Delivery Systems

A significant application of maleic anhydride derivatives, including those structurally related to 2-(Bromomethyl)-3-methylmaleic anhydride, is in the creation of pH-responsive materials for drug delivery.[1][2][3][4] The anhydride moiety can react with amine groups on polymers or drug molecules to form an amide linkage that is stable at physiological pH but cleaves in the acidic environment of tumor tissues or endosomes.[2] This targeted release mechanism can enhance the therapeutic efficacy of conjugated drugs while minimizing systemic toxicity.[2]

Polymers functionalized with 2-propionic-3-methylmaleic anhydride have been successfully used to create macromolecular carriers for immunodrugs.[1] These systems have demonstrated efficient cellular uptake and pH-triggered release of their cargo.[1]

Logical Workflow for pH-Responsive Drug Delivery:

G cluster_conjugation Conjugation cluster_circulation Systemic Circulation (pH 7.4) cluster_target Target Site (Acidic pH) anhydride 2-(Bromomethyl)-3-methylmaleic Anhydride Derivative conjugate pH-Sensitive Conjugate anhydride->conjugate drug Amine-containing Drug/Polymer drug->conjugate stable Conjugate is Stable conjugate->stable Administered cleavage Amide Bond Cleavage stable->cleavage Accumulates at release Drug Release cleavage->release

Figure 2: Logical workflow of a pH-responsive drug delivery system utilizing a maleic anhydride derivative.

Experimental Protocols

Detailed experimental protocols for the use of 2-(Bromomethyl)-3-methylmaleic anhydride are scarce in the literature. However, protocols for related compounds can be adapted by skilled researchers.

General Protocol for Amine Conjugation

The reaction of maleic anhydrides with amines is a well-established transformation. A general procedure would involve:

  • Dissolving the 2-(Bromomethyl)-3-methylmaleic anhydride derivative in a suitable aprotic solvent (e.g., THF, DMF).

  • Adding the amine-containing molecule (drug, polymer, etc.) to the solution. The reaction is often carried out at room temperature.

  • The reaction progress can be monitored by techniques such as TLC or LC-MS.

  • Upon completion, the product can be isolated by precipitation, extraction, or chromatography.

Biological Activity

There is currently no direct evidence in the reviewed literature detailing the specific biological activities or signaling pathway interactions of 2-(Bromomethyl)-3-methylmaleic anhydride itself. Its primary role in a biological context is as a linker or building block in larger molecules designed for therapeutic purposes. The biological effect of the final conjugate is determined by the attached drug molecule.

However, it is important to consider the potential for the anhydride and its hydrolysis products to exhibit some level of biological activity or cytotoxicity. Studies on other maleic anhydride copolymers have shown varying degrees of cytotoxicity depending on the cell line and the specific copolymer. Therefore, any new conjugate synthesized using 2-(Bromomethyl)-3-methylmaleic anhydride should be thoroughly evaluated for its biocompatibility and cytotoxicity.

Conclusion

2-(Bromomethyl)-3-methylmaleic anhydride is a versatile chemical intermediate with promising applications in the synthesis of complex molecules and the development of advanced, pH-responsive drug delivery systems. While specific physicochemical and biological data for this compound are not extensively documented, its structural similarity to other reactive maleic anhydride derivatives provides a strong basis for its utility in these areas. Further research into the precise characterization and application of this compound is warranted to fully explore its potential in drug development and materials science. Researchers are encouraged to perform detailed characterization of this compound to contribute to the public body of knowledge.

References

Spectroscopic Profile of 3-(bromomethyl)-4-methyl-furan-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(bromomethyl)-4-methyl-furan-2,5-dione. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data from reliable sources and comparative data from structurally similar compounds. This information is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for 3-(bromomethyl)-4-methyl-furan-2,5-dione.

Table 1: Predicted ¹H and ¹³C NMR Data
Nucleus Predicted Chemical Shift (δ, ppm) Notes
¹H~ 4.5Singlet, 2H (CH₂Br)
~ 2.1Singlet, 3H (CH₃)
¹³C~ 165-170Carbonyl (C=O)
~ 160-165Carbonyl (C=O)
~ 140-145Quaternary Olefinic Carbon (C-CH₃)
~ 130-135Quaternary Olefinic Carbon (C-CH₂Br)
~ 20-25Bromomethyl Carbon (CH₂Br)
~ 10-15Methyl Carbon (CH₃)

Note: Predicted values are based on the analysis of similar furan-dione structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 2: Expected Infrared (IR) Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Anhydride)1850-1800 and 1780-1740Strong
C=C (Alkene)1680-1620Medium
C-O (Ester)1300-1000Strong
C-H (Alkyl)2975-2850Medium
C-Br690-550Strong
Table 3: Predicted Mass Spectrometry (MS) Data
Adduct Predicted m/z
[M+H]⁺204.94949
[M+Na]⁺226.93143
[M-H]⁻202.93493
[M+NH₄]⁺221.97603
[M+K]⁺242.90537
[M]⁺203.94166

Data sourced from PubChem.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-20 mg of 3-(bromomethyl)-4-methyl-furan-2,5-dione for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).

    • Transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Calibrate the chemical shift axis.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., acetone or methylene chloride).

    • Apply a drop of the solution onto a clean salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • The resulting spectrum should display absorbance or transmittance as a function of wavenumber (cm⁻¹).

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the ion source of the mass spectrometer.

    • The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

    • A detector records the abundance of each ion.

  • Data Processing:

    • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and major fragment ions.

Visualizations

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis Sample 3-(bromomethyl)-4-methyl-furan-2,5-dione Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR NMR Tube IR FT-IR Spectrometer Dissolution->IR Salt Plate MS Mass Spectrometer Dissolution->MS Direct Infusion/ GC Inlet NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of 3-(bromomethyl)-4-methyl-furan-2,5-dione.

Relationship of Spectroscopic Data to Molecular Structure

Structure_Spectra_Relationship cluster_spectra Spectroscopic Data Structure 3-(bromomethyl)-4-methyl-furan-2,5-dione Molecular Formula: C₆H₅BrO₃ Molecular Weight: ~205 g/mol NMR ¹H & ¹³C NMR Chemical Shifts Integration (¹H) Coupling Structure->NMR Provides info on Carbon-Hydrogen Framework IR IR Spectroscopy Vibrational Frequencies Functional Groups Structure->IR Identifies Functional Groups (e.g., C=O, C-Br) MS Mass Spectrometry Molecular Ion (M⁺) Fragmentation Pattern Structure->MS Determines Molecular Weight & Formula

Caption: Correlation of spectroscopic data with the molecular structure.

References

In-Depth Technical Guide: Physical and Chemical Properties of 2-Bromomethyl-3-methylmaleic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-bromomethyl-3-methylmaleic anhydride, a key reagent in organic synthesis and a valuable component in the development of advanced drug delivery systems. This document consolidates available data on its molecular characteristics, reactivity, and provides references to established synthetic protocols. The information is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in the safe and effective handling and application of this compound.

Introduction

2-Bromomethyl-3-methylmaleic anhydride, also known by its IUPAC name 3-(bromomethyl)-4-methylfuran-2,5-dione, is a substituted cyclic anhydride. Its bifunctional nature, possessing both a reactive anhydride ring and a bromomethyl group, makes it a versatile building block in organic synthesis. Of particular interest to the drug development community is its application as a linker molecule in pH-sensitive drug delivery systems. The maleic anhydride moiety can react with amine-containing drugs, forming a covalent bond that is stable at physiological pH but can be cleaved under the mildly acidic conditions found in endosomal compartments of cells, triggering the release of the active pharmaceutical ingredient.

Physical Properties

Limited explicit experimental data for the physical properties of 2-bromomethyl-3-methylmaleic anhydride is available in the public domain. However, based on chemical supplier information and comparison with structurally related compounds, the following properties have been compiled. It is recommended that these values be confirmed through experimental analysis.

Table 1: Physical and Molecular Properties of 2-Bromomethyl-3-methylmaleic Anhydride

PropertyValueSource
CAS Number 98453-81-7[1]
Molecular Formula C₆H₅BrO₃[1]
Molecular Weight 205.01 g/mol [1][2]
Physical Form Liquid[1]
Boiling Point No data available
Melting Point No data available
Solubility No data available
InChI Key AVTAKKPVKDWUEY-UHFFFAOYSA-N[1]

Chemical Properties and Reactivity

The chemical behavior of 2-bromomethyl-3-methylmaleic anhydride is dictated by its two primary functional groups: the anhydride ring and the bromomethyl substituent.

  • Anhydride Reactivity: The cyclic anhydride is susceptible to nucleophilic attack. It readily reacts with primary and secondary amines to form the corresponding maleamic acids. Under certain conditions, particularly with primary amines, this can be followed by dehydration to form a stable maleimide ring. This reactivity is the basis for its use in conjugating drugs and other molecules.[3]

  • Bromomethyl Group Reactivity: The bromomethyl group is a reactive alkylating agent. The bromine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide range of functional groups by reaction with nucleophiles such as thiols, alcohols, and amines.

  • pH-Sensitivity of Amide Adducts: The amide linkage formed from the reaction of the anhydride with an amine is reversible under acidic conditions. This property is exploited in drug delivery systems where the drug is released in the acidic environment of endosomes or tumors.[3]

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (singlet, ~2.0-2.3 ppm) and the bromomethyl group (singlet, ~4.4-4.7 ppm). The exact chemical shifts would be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbons of the anhydride (~160-170 ppm), the olefinic carbons (~130-145 ppm), the methyl carbon (~10-15 ppm), and the bromomethyl carbon (~25-35 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum of a cyclic anhydride is characterized by two distinct carbonyl stretching bands. For unsaturated cyclic anhydrides like this compound, these bands are typically observed in the regions of 1870-1820 cm⁻¹ (symmetric stretch) and 1800-1750 cm⁻¹ (asymmetric stretch). A C-O stretching band would also be present in the 1300-1000 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (205.01 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M and M+2 peaks).

Experimental Protocols

Synthesis of 2-(Bromomethyl)maleic Anhydride

The synthesis of 2-(bromomethyl)maleic anhydride has been reported, with a common method being a modification of the procedure developed by Laursen et al. and later refined by Greenlee and Woodward. While the full detailed experimental procedures from these original publications were not accessible, a representative protocol for a related reaction is described in the literature.

General Caution: The synthesis and handling of 2-bromomethyl-3-methylmaleic anhydride should be performed in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment, including gloves and safety glasses.

Applications in Research and Drug Development

The primary application of 2-bromomethyl-3-methylmaleic anhydride in the context of drug development is as a pH-sensitive linker. Its ability to conjugate with amine-containing molecules and subsequently release them in an acidic environment makes it a valuable tool for targeted drug delivery.

pH-Responsive Drug Release

The general workflow for utilizing 2-bromomethyl-3-methylmaleic anhydride in a pH-responsive drug delivery system is as follows:

experimental_workflow cluster_conjugation Drug Conjugation cluster_delivery Drug Delivery and Release A 2-Bromomethyl-3- methylmaleic Anhydride C Drug-Linker Conjugate A->C Reaction B Amine-containing Drug (API) B->C D Systemic Administration C->D E Cellular Uptake (Endocytosis) D->E F Acidic Endosome (pH < 6.5) E->F G Drug Release F->G Hydrolysis H Therapeutic Action G->H

Caption: Workflow for pH-responsive drug delivery.

This process involves the initial conjugation of the amine-containing drug to the anhydride linker. The resulting conjugate is then administered and taken up by target cells into endosomes. The lower pH within the endosomes triggers the hydrolysis of the amide bond, releasing the active drug to exert its therapeutic effect.

Safety and Handling

As a reactive alkylating agent and an acid anhydride, 2-bromomethyl-3-methylmaleic anhydride should be handled with care. It is likely to be corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention. Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-Bromomethyl-3-methylmaleic anhydride is a valuable synthetic intermediate with significant potential in the field of drug delivery. While a comprehensive dataset of its physical and spectral properties is not yet fully established in publicly accessible literature, its chemical reactivity is well-understood and has been effectively utilized in the design of pH-sensitive prodrugs and delivery systems. Further detailed characterization of this compound would be beneficial to the scientific community to facilitate its broader application and ensure its safe handling.

References

Literature review on the synthesis of 3-(Bromomethyl)-4-methylfuran-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the available literature on the synthesis of 3-(bromomethyl)furan-2,5-dione. While the initial request specified the synthesis of 3-(bromomethyl)-4-methylfuran-2,5-dione, a thorough literature search did not yield a direct synthetic route for this specific compound. However, a detailed and efficient synthesis for the closely related and highly reactive compound, 3-(bromomethyl)furan-2,5-dione, has been reported. This guide will focus on the established three-step synthesis of this analog, providing detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Executive Summary

A robust three-step synthesis for 3-(bromomethyl)furan-2,5-dione has been developed, starting from the commercially available dimethyl itaconate. The synthetic strategy involves hydrolysis, followed by α-bromination and an intramolecular cyclization. This method has been reported to produce the target compound in an excellent overall yield. The following sections provide a detailed breakdown of the reaction conditions, experimental procedures, and a schematic overview of the synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the three-step synthesis of 3-(bromomethyl)furan-2,5-dione.

StepReactionReagentsSolventConditionsYield
1HydrolysisDimethyl itaconate, LiOHWater-Quantitative
2α-BrominationItaconic acid, Br₂Carbon tetrachlorideReflux-
3Intramolecular CyclizationDibromo intermediate, Ac₂OTetrahydrofuranReflux92% (for the final step)

Experimental Protocols

The synthesis of 3-(bromomethyl)furan-2,5-dione is achieved through the following three key experimental steps.

Step 1: Hydrolysis of Dimethyl Itaconate

  • In a suitable reaction vessel, dissolve dimethyl itaconate in water.

  • Add a solution of lithium hydroxide (LiOH) to the reaction mixture.

  • Stir the reaction at room temperature until the hydrolysis to itaconic acid is complete (monitoring by an appropriate technique such as TLC is recommended).

  • Upon completion, the itaconic acid is typically used directly in the next step without extensive purification.

Step 2: α-Bromination of Itaconic Acid

  • To the itaconic acid obtained from the previous step, add carbon tetrachloride (CCl₄) as the solvent.

  • Slowly add bromine (Br₂) to the reaction mixture.

  • Heat the mixture to reflux.

  • Maintain the reflux until the reaction is complete, resulting in the formation of the dibromo intermediate.

Step 3: Intramolecular Cyclization

  • To the dibromo intermediate from the previous step, add acetic anhydride (Ac₂O) and tetrahydrofuran (THF).

  • Heat the reaction mixture to reflux. This step leads to intramolecular cyclization with the concomitant loss of hydrogen bromide.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product, 3-(bromomethyl)furan-2,5-dione, can be purified by standard techniques such as flash chromatography.

Synthetic Pathway Visualization

The following diagram illustrates the three-step synthesis of 3-(bromomethyl)furan-2,5-dione from dimethyl itaconate.

Synthesis_of_3_Bromomethyl_furan_2_5_dione cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: α-Bromination cluster_step3 Step 3: Intramolecular Cyclization Dimethyl_Itaconate Dimethyl Itaconate Itaconic_Acid Itaconic Acid Dimethyl_Itaconate->Itaconic_Acid LiOH / H₂O Dibromo_Intermediate Dibromo Intermediate Itaconic_Acid->Dibromo_Intermediate Br₂ / CCl₄ reflux Final_Product 3-(Bromomethyl)furan-2,5-dione Dibromo_Intermediate->Final_Product Ac₂O / THF reflux

Caption: Three-step synthesis of 3-(Bromomethyl)furan-2,5-dione.

Discussion and Future Outlook

The presented synthesis provides a clear and efficient route to 3-(bromomethyl)furan-2,5-dione, a highly functionalized and reactive molecule. For the synthesis of the user-requested this compound, a similar synthetic strategy could potentially be employed. A plausible, though currently hypothetical, approach would involve starting with a methylated analog of dimethyl itaconate, such as dimethyl 2-methylitaconate. The subsequent steps of hydrolysis, bromination, and cyclization would need to be investigated and optimized to achieve the desired 4-methyl substituted product. Further research is warranted to explore this synthetic possibility.

An In-depth Technical Guide to 3-(Bromomethyl)-4-methyl-2,5-furandione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Bromomethyl)-4-methyl-2,5-furandione, a heterocyclic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines available information with established chemical principles and data from closely related analogs to offer a thorough understanding of its discovery, background, synthesis, and potential reactivity. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar chemical entities.

Introduction and Background

3-(Bromomethyl)-4-methyl-2,5-furandione, also known by its synonym 2-(Bromomethyl)-3-methylmaleic anhydride, is a derivative of maleic anhydride, a class of compounds known for their utility as reagents in chemical synthesis. The introduction of a bromomethyl group and a methyl group on the furanodione ring suggests a molecule with multiple reactive sites, making it an interesting candidate for the synthesis of more complex molecular architectures.

While the specific discovery of 3-(Bromomethyl)-4-methyl-2,5-furandione is not well-documented in readily available scientific literature, its structural analog, 3-(bromomethyl) furan-2,5-dione, was first reported in an international patent in 1986 and has been noted for its therapeutic potential against neurological disorders and its high reactivity towards nucleophilic reagents.[1] The chemistry of maleic anhydride and its derivatives has been a subject of interest for their biological activities, including antitumor and cytotoxic effects observed in various copolymers.

Chemical and Physical Properties

Quantitative experimental data for the physical properties of 3-(Bromomethyl)-4-methyl-2,5-furandione are not widely reported. The information available from chemical suppliers indicates that it is a liquid at room temperature.[1] The table below summarizes the known and computed properties of the molecule.

PropertyValueSource
Molecular Formula C₆H₅BrO₃CymitQuimica[1], AngeneChemical[2]
Molecular Weight 205.0061 g/mol CymitQuimica[1]
CAS Number 98453-81-7CymitQuimica[1]
Appearance LiquidCymitQuimica[1], AngeneChemical[2]
Purity 90%CymitQuimica[1]
InChI InChI=1S/C6H5BrO3/c1-3-4(2-7)6(9)10-5(3)8/h2H2,1H3CymitQuimica[1]
InChI Key AVTAKKPVKDWUEY-UHFFFAOYSA-NCymitQuimica[1]
SMILES CC1=C(C(=O)OC1=O)CBrPubChemLite

Proposed Synthesis

A specific, peer-reviewed synthesis protocol for 3-(Bromomethyl)-4-methyl-2,5-furandione is not available in the current literature. However, a plausible and chemically sound method can be inferred from the known chemistry of its parent compound, citraconic anhydride (3-methyl-2,5-furandione), and general organic synthesis principles. The most likely synthetic route involves the allylic bromination of citraconic anhydride.

Proposed Experimental Protocol: Allylic Bromination of Citraconic Anhydride

This proposed protocol is based on the well-established Wohl-Ziegler reaction for allylic bromination using N-bromosuccinimide (NBS) and a radical initiator.[3][4][5]

Materials:

  • Citraconic anhydride (3-methyl-2,5-furandione)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (as a radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve citraconic anhydride in anhydrous carbon tetrachloride under an inert atmosphere.

  • Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be initiated and accelerated by irradiation with a UV lamp.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the precipitated succinimide.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 3-(Bromomethyl)-4-methyl-2,5-furandione, can be purified by vacuum distillation.

Synthesis Workflow Diagram

G Proposed Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve Citraconic Anhydride in CCl4 under Inert Gas B Add NBS and AIBN A->B C Heat to Reflux with Stirring (and optional UV irradiation) B->C D Monitor Reaction by TLC/GC C->D E Cool to Room Temperature D->E F Filter to Remove Succinimide E->F G Wash with Na2S2O3 (aq) and Brine F->G H Dry Organic Layer (MgSO4) G->H I Concentrate under Reduced Pressure H->I J Vacuum Distillation I->J K Pure 3-(Bromomethyl)-4-methyl-2,5-furandione J->K

Caption: Proposed workflow for the synthesis of 3-(Bromomethyl)-4-methyl-2,5-furandione.

Reactivity and Potential Applications

The bifunctional nature of 3-(Bromomethyl)-4-methyl-2,5-furandione, possessing both a reactive anhydride and a bromomethyl group, makes it a versatile intermediate in organic synthesis.

  • Anhydride Reactivity: The anhydride moiety is susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, leading to ring-opening and the formation of carboxylic acid derivatives. This reactivity is fundamental to the synthesis of maleimides and other heterocyclic structures.[6]

  • Bromomethyl Group Reactivity: The bromomethyl group is a good leaving group and can participate in nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide range of functional groups.

This dual reactivity makes it a valuable precursor for the synthesis of complex molecules, including potential drug candidates and functionalized materials. For instance, it could be used in the development of bioconjugates, where the anhydride can react with lysine residues on proteins, and the bromomethyl group can be further functionalized.

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or potential signaling pathway involvement of 3-(Bromomethyl)-4-methyl-2,5-furandione. However, the broader class of maleic anhydride derivatives and related compounds has been investigated for various biological effects.

  • Antitumor and Cytotoxic Effects: Copolymers of maleic anhydride have demonstrated in vitro cytotoxicity against human chronic myeloid leukemia cells (K562) and have shown tumor regression in in vivo models.

  • Enzyme Inhibition: Natural products containing a maleic anhydride structure have been shown to exhibit a range of biological activities, including antibiotic effects and enzyme inhibition.[7]

  • Bioconjugation: Bromomaleimides are known to be powerful reagents for the selective chemical modification of cysteine residues in proteins, highlighting their potential use in bioconjugation and drug delivery.[6]

Further research is required to determine if 3-(Bromomethyl)-4-methyl-2,5-furandione exhibits any of these or other biological activities.

Conclusion

3-(Bromomethyl)-4-methyl-2,5-furandione is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While there is a notable lack of specific experimental data in the public domain, this guide provides a solid foundation for its synthesis and potential reactivity based on established chemical principles and the properties of closely related compounds. The proposed synthetic route via allylic bromination of citraconic anhydride offers a viable starting point for its preparation. Future research into the specific properties, reactivity, and biological activity of this compound is warranted to fully explore its potential applications in drug development and materials science.

References

An In-depth Technical Guide to the Electrophilicity of 2-(Bromomethyl)-3-methylmaleic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic nature of 2-(Bromomethyl)-3-methylmaleic anhydride, a versatile reagent in chemical synthesis and a potential tool in drug development. This document outlines its reactivity, summarizes available data, and provides detailed experimental context.

Core Concepts: Understanding the Electrophilicity

2-(Bromomethyl)-3-methylmaleic anhydride is a bifunctional electrophile, possessing two key sites susceptible to nucleophilic attack: the carbonyl carbons of the anhydride ring and the carbon atom of the bromomethyl group. The electrophilicity of this molecule is modulated by the electron-withdrawing nature of the anhydride moiety and the bromine atom, which enhances the reactivity of these sites.

The reactivity of maleic anhydride derivatives is well-established, with applications ranging from polymer chemistry to bioconjugation. The presence of a bromomethyl group in 2-(Bromomethyl)-3-methylmaleic anhydride introduces an additional reactive handle, allowing for sequential or competitive reactions.

Data Presentation: Reactivity and Physicochemical Properties

While specific quantitative kinetic and thermodynamic data for 2-(Bromomethyl)-3-methylmaleic anhydride is not extensively available in the public domain, the reactivity of closely related maleic anhydride derivatives provides a strong basis for understanding its electrophilic character. The following table summarizes key characteristics of relevant compounds.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Key Reactive FeaturesNotes
2-(Bromomethyl)-3-methylmaleic anhydride 219.01Not specified in literatureAnhydride ring, Bromomethyl groupThe primary subject of this guide.
Maleic Anhydride98.0652.6Anhydride ringA well-characterized electrophile for Michael additions and nucleophilic acyl substitution.
Citraconic Anhydride (2-Methylmaleic anhydride)112.087-8Anhydride ringThe methyl group can influence steric hindrance and electronic effects.[1]
2,3-Dichloromaleic anhydride166.92Not specified in literatureAnhydride ring, Chloro substituentsHalogen substituents significantly enhance the electrophilicity of the ring.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of 2-(Bromomethyl)-3-methylmaleic anhydride are crucial for its effective utilization. The following sections provide methodologies based on available literature for related compounds.

Synthesis of 2-(Bromomethyl)-maleic Anhydride (A Related Compound)

A representative synthesis for a similar compound, 2-(bromomethyl)-maleic anhydride, is adapted from literature procedures.[2]

Materials:

  • Precursor compound 1 (as described in the cited literature)

  • Water

  • 1 N Sodium Hydroxide (NaOH)

  • 4-Aminothiophenol

  • 1 N Hydrochloric Acid (HCl)

  • n-Butanol

  • Phosphorus Pentoxide (P₂O₅)

  • Nitrogen gas (N₂)

Procedure:

  • 2-(Bromomethyl)-maleic anhydride (2 g) is hydrolyzed in water (20 mL) for approximately 1 hour at room temperature to form 2-(bromomethyl)-maleic acid.[2]

  • The resulting solution is neutralized with 1 N NaOH (21.2 mL), degassed with nitrogen, and kept under a nitrogen atmosphere.[2]

  • In a separate flask, a solution of 4-aminothiophenol (1.51 g) is prepared by dissolving it in degassed 1 N NaOH (11.6 mL) with gentle heating under a nitrogen atmosphere. This solution is filtered to remove any insoluble dimer.[2]

  • The filtrate is diluted with degassed water (12 mL) before being added to the 2-(bromomethyl)-maleic acid solution.[2]

  • The final reaction solution's pH is adjusted to approximately 11.0 with 1 N NaOH and stirred overnight at room temperature under a nitrogen atmosphere.[2]

  • The solution is then filtered to remove any by-products, cooled on ice, and acidified with 1 N HCl, which results in the formation of a yellow precipitate.[2]

  • n-Butanol (40 mL) is added, and the mixture is stirred vigorously on ice for 5 minutes to remove the fumaric acid analog.[2]

  • The solid product is collected by filtration, washed successively with 0.1 N HCl and water, and finally dried in a vacuum desiccator over P₂O₅.[2]

General Protocol for Thiol Conjugation to Maleimides

This protocol is a general guideline for the conjugation of thiol-containing molecules (e.g., cysteine residues in proteins) to maleimide derivatives, which is a primary application demonstrating their electrophilicity.[3][4][5]

Materials:

  • Maleimide-functionalized molecule (e.g., 2-(Bromomethyl)-3-methylmaleic anhydride-protein conjugate)

  • Thiol-containing molecule (protein, peptide, or small molecule)

  • Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, HEPES)

  • Anhydrous DMSO or DMF

  • Reducing agent (optional, e.g., TCEP)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of the Thiolated Molecule: Dissolve the thiol-containing molecule in the degassed buffer at a concentration of 1-10 mg/mL.[4]

  • (Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.[3]

  • Preparation of the Maleimide Solution: Prepare a 10 mM stock solution of the maleimide derivative in anhydrous DMSO or DMF.[3]

  • Conjugation Reaction: Add the maleimide stock solution to the solution of the thiolated molecule to achieve a 10-20x molar excess of the maleimide. The reaction mixture should be protected from light and incubated for 2 hours at room temperature or overnight at 2-8°C under an inert gas atmosphere.[3][5]

  • Purification: The resulting conjugate can be purified using methods such as gel filtration, dialysis, or HPLC to remove unreacted reagents.[4]

Reaction Mechanisms and Pathways

The electrophilic nature of 2-(Bromomethyl)-3-methylmaleic anhydride dictates its reaction pathways with nucleophiles. The two primary modes of reaction are nucleophilic acyl substitution at the carbonyl carbons and Michael-type conjugate addition to the activated double bond.

Nucleophilic Acyl Substitution

Nucleophiles can attack the carbonyl carbons of the anhydride ring, leading to ring-opening. This is a common reaction for anhydrides with nucleophiles such as amines and alcohols.[6]

Nucleophilic_Acyl_Substitution Anhydride 2-(Bromomethyl)-3-methylmaleic anhydride Tetrahedral_Intermediate Tetrahedral Intermediate Anhydride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2, R-OH) Nucleophile->Tetrahedral_Intermediate Ring_Opened_Product Ring-Opened Product (Amic Acid or Ester Acid) Tetrahedral_Intermediate->Ring_Opened_Product Ring Opening

Caption: Nucleophilic acyl substitution on the anhydride ring.

Michael Addition

The carbon-carbon double bond in the maleic anhydride ring is electron-deficient due to the adjacent carbonyl groups, making it susceptible to Michael addition by soft nucleophiles like thiols.[7][8]

Michael_Addition Anhydride 2-(Bromomethyl)-3-methylmaleic anhydride Enolate_Intermediate Enolate Intermediate Anhydride->Enolate_Intermediate Conjugate Addition Thiol Thiol (R-SH) Thiol->Enolate_Intermediate Thioether_Adduct Thioether Adduct Enolate_Intermediate->Thioether_Adduct Protonation

Caption: Michael addition of a thiol to the double bond.

Applications in Drug Development

The dual reactivity of 2-(Bromomethyl)-3-methylmaleic anhydride makes it an attractive building block in drug development. Its ability to act as a linker for bioconjugation is a key application. For instance, it has been utilized in the synthesis of a segment of Tautomycin, an antibiotic.[9]

The general workflow for its application in creating antibody-drug conjugates (ADCs) or other bioconjugates can be visualized as follows:

Drug_Development_Workflow cluster_synthesis Linker Synthesis cluster_conjugation Bioconjugation cluster_application Therapeutic Application Reagent 2-(Bromomethyl)-3-methylmaleic anhydride Linker_Drug Linker-Drug Conjugate Reagent->Linker_Drug Drug Drug Molecule with Nucleophile Drug->Linker_Drug ADC Antibody-Drug Conjugate Linker_Drug->ADC Antibody Antibody (e.g., with Cysteine) Antibody->ADC Targeting Target Cell ADC->Targeting Targeted Delivery Drug_Release Drug Release Targeting->Drug_Release Internalization Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect Pharmacological Action

References

The Multifaceted Biological Potential of Furan-2,5-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furan-2,5-dione scaffold, a five-membered heterocyclic compound also known as maleic anhydride, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the current understanding of the biological potential of furan-2,5-dione derivatives, focusing on their anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, as well as their role as enzyme inhibitors.

Anti-inflammatory Activity

Furan-2,5-dione derivatives have demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.

A notable example is the derivative 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD), which exerts its anti-inflammatory action through a dual mechanism. BPD not only directly inhibits cyclooxygenase-2 (COX-2) activity but also suppresses the lipopolysaccharide (LPS)-induced expression of pro-inflammatory genes.[1][2] This suppression is achieved by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] BPD has been shown to attenuate the LPS-induced DNA-binding and transcriptional activity of NF-κB by reducing the phosphorylation of IκB-α and subsequently preventing the nuclear translocation of NF-κB.[1][2]

Signaling Pathway of BPD in Inhibiting Inflammation

BPD_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates TAK1_TAB1 TAK1/TAB1 Complex TLR4->TAK1_TAB1 activates IKK IKK TAK1_TAB1->IKK phosphorylates IkBa_p p-IκB-α IKK->IkBa_p phosphorylates NFkB_translocation NF-κB Nuclear Translocation IkBa_p->NFkB_translocation leads to Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6, IL-1β) NFkB_translocation->Inflammatory_Genes induces BPD BPD BPD->TAK1_TAB1 inhibits formation BPD->IKK inhibits phosphorylation BPD->IkBa_p decreases

Caption: BPD inhibits the NF-κB signaling pathway.

Antimicrobial Activity

The furan-2,5-dione moiety is a key component in various antimicrobial polymers.[3][4] Maleic anhydride, due to its reactive double bonds and anhydride group, can be copolymerized to create materials with bactericidal properties.[3] These polymers have shown efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, S. enteritidis, and S. faecalis.[3][5]

For instance, styrene-maleic anhydride copolymers have demonstrated excellent bactericidal activity against E. coli and S. aureus.[3] Additionally, copolymers of maleic anhydride and 4-methyl-1-pentene, when modified to form polymeric quaternary ammonium salts, exhibit strong antimicrobial properties.[6] The antimicrobial action of these polymers is often attributed to their amphiphilic nature, which allows them to interact with and disrupt bacterial cell membranes.[6]

Quantitative Antimicrobial Activity Data
Compound/PolymerMicroorganismActivity (MIC in µg/mL)Reference
MAVA-NA conjugateS. aureus50[5]
MAVA-NA conjugateMRSA25[5]
MAVA-NA conjugateP. aeruginosaModerate Activity[5]
MAVA-NA conjugateS. mutansModerate Activity[5]
MAVA-NA conjugateFungi>200[5]

Anticancer Activity

Numerous furan-2,5-dione derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[7][8][9] These compounds often exert their anticancer effects through mechanisms such as cell cycle arrest and induction of apoptosis.[8][9]

For example, new bis-2(5H)-furanone derivatives have been shown to induce S-phase cell cycle arrest in C6 glioma cells.[9] Certain furan-based derivatives have demonstrated the ability to disrupt the cell cycle at the G2/M phase and induce apoptosis through the intrinsic mitochondrial pathway, as evidenced by increased levels of p53 and Bax, and decreased levels of Bcl-2.[8] The incorporation of a furan ring into chalcone and pyrazoline structures has been shown to significantly enhance their antiproliferative properties.[10]

Quantitative Anticancer Activity Data (IC50 Values)
CompoundCell LineIC50 (µM)Reference
Bis-2(5H)-furanone derivative (4e)C6 glioma12.1[9]
Furan-Pyrazoline Hybrid (4)MCF-7>4.46 (pIC50)[10]
Furan-Pyrazoline Hybrid (4)HT-29>4.42 (pIC50)[10]
Furan-Pyrazoline Hybrid (5)MCF-74.66 (pIC50)[10]
Furan-Pyrazoline Hybrid (5)HT-294.73 (pIC50)[10]
Furan-Pyrazoline Hybrid (6)MCF-7>4.46 (pIC50)[10]
Furan-Pyrazoline Hybrid (6)HT-29>4.42 (pIC50)[10]
Furopyridone derivative (4c)KYSE70 (24h)0.888 µg/mL[11]
Furopyridone derivative (4c)KYSE70 (48h)0.655 µg/mL[11]

Neuroprotective Effects

Derivatives of furan have shown promise in the realm of neuroprotection.[12][13][14] Furanoditerpenes, for instance, have demonstrated the ability to protect neuronal cells from oxidative injury by restoring mitochondrial membrane potential and reducing reactive oxygen species.[15] Some 2-arylbenzo[b]furan derivatives have exhibited both neuroprotective and anti-inflammatory effects, suggesting their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's.[13] Furthermore, furoxans, which are 1,2,5-oxadiazole-N-oxides, have been investigated as novel neuroprotective agents.[16]

Enzyme Inhibition

Furan-2,5-dione derivatives have also been identified as potent inhibitors of various enzymes.

Certain 2,5-disubstituted furan derivatives have been synthesized and evaluated as inhibitors of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer.[17] Another class of 2,5-disubstituted furan derivatives containing a 1,3-thiazole moiety has shown significant inhibitory activity against α-glucosidase, an important target for the management of type 2 diabetes.[18]

Quantitative Enzyme Inhibition Data
CompoundEnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
III-10α-glucosidase4.120 ± 0.7642.04 ± 0.72Competitive[18]
III-24α-glucosidase0.645 ± 0.0520.44 ± 0.53Noncompetitive[18]
Acarbose (standard)α-glucosidase452.243 ± 54.142--[18]

Experimental Protocols

General Workflow for Assessing Biological Activity

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay Biological Assays cluster_analysis Data Analysis & Mechanism Elucidation Synthesis Synthesis of Furan-2,5-dione Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Cell_Culture Cell Culture (Cancer, Neuronal, Macrophage) Characterization->Cell_Culture Treatment Treatment with Synthesized Compounds Cell_Culture->Treatment Viability_Assay Cytotoxicity/Viability Assay (MTT, XTT) Treatment->Viability_Assay Enzyme_Assay Enzyme Inhibition Assay (e.g., α-glucosidase) Treatment->Enzyme_Assay Antimicrobial_Assay Antimicrobial Assay (MIC Determination) Treatment->Antimicrobial_Assay Data_Analysis IC50/Ki Calculation Viability_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (Western Blot, Flow Cytometry, Molecular Docking) Data_Analysis->Mechanism_Study SAR Structure-Activity Relationship (SAR) Analysis Mechanism_Study->SAR

Caption: General experimental workflow.

Anti-inflammatory Activity Assessment
  • Cell Culture: RAW 264.7 macrophages are cultured in appropriate media.[2]

  • LPS Stimulation: Cells are pretreated with the furan-2,5-dione derivative for 1 hour and then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[2]

  • Quantification of Inflammatory Mediators: The levels of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in the culture media are quantified using Enzyme Immunoassay (EIA) kits.[2]

  • Western Blot Analysis: The expression levels of COX-2 and inducible nitric oxide synthase (iNOS) are determined by Western blotting.[2]

  • NF-κB Activation Assays:

    • Reporter Gene Assay: To measure the transcriptional activity of NF-κB.[2]

    • Electrophoretic Mobility Shift Assay (EMSA): To assess the DNA-binding activity of NF-κB.[2]

    • Western Blot for IκB-α phosphorylation and NF-κB nuclear translocation: To determine the upstream signaling events.[2]

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.[8]

  • Compound Treatment: The cells are treated with various concentrations of the furan-2,5-dione derivatives and incubated for a specified period (e.g., 24 hours).[8]

  • MTT Incubation: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.[8]

  • Formazan Solubilization: The resulting purple formazan crystals are dissolved in dimethyl sulfoxide (DMSO).[8]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[8]

α-Glucosidase Inhibition Assay
  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate are prepared in a phosphate buffer.

  • Assay Procedure: The test compound is pre-incubated with the enzyme solution. The reaction is initiated by the addition of the substrate.

  • Absorbance Reading: The absorbance is measured at 405 nm to quantify the amount of p-nitrophenol released. Acarbose is typically used as a positive control.[18]

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.[18]

  • Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, noncompetitive), the assay is performed with varying concentrations of the substrate in the presence of the inhibitor. The data is then analyzed using Lineweaver-Burk plots to determine the inhibition constant (Ki).[18]

Conclusion

Furan-2,5-dione and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. The evidence presented in this guide highlights their potential as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents, as well as their ability to function as specific enzyme inhibitors. The modular nature of the furan-2,5-dione scaffold allows for extensive chemical modification, providing a rich platform for the development of new and more potent therapeutic agents. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

Methodological & Application

Synthesis of 3-(Bromomethyl)-4-methylfuran-2,5-dione from Dimethyl Itaconate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(Bromomethyl)-4-methylfuran-2,5-dione, a valuable reactive intermediate, from the readily available starting material, dimethyl itaconate. The synthesis involves a three-step reaction sequence: hydrolysis of the diester, subsequent α-bromination, and an intramolecular cyclization to yield the target furan-2,5-dione. This application note includes detailed experimental protocols, a summary of reaction parameters, and a discussion of the potential applications of the title compound in drug discovery and chemical biology as an electrophilic probe or a building block for covalent inhibitors.

Introduction

This compound is a highly functionalized and reactive compound with potential applications in medicinal chemistry and drug development.[1] Its structure incorporates a reactive bromomethyl group, making it an excellent candidate for use as a covalent modifier of biological macromolecules. The furan-2,5-dione core, a derivative of maleic anhydride, is also susceptible to nucleophilic attack, offering further avenues for chemical modification. The synthesis of this compound from dimethyl itaconate provides an efficient route to a versatile chemical tool for the development of targeted covalent inhibitors and chemical probes.[1] Covalent drugs have gained significant interest in recent years for their potential to achieve high potency and prolonged duration of action.

Synthesis Pathway

The synthesis of this compound from dimethyl itaconate proceeds through the following three key steps, as outlined in the literature.[1]

Synthesis_Pathway Dimethyl_Itaconate Dimethyl Itaconate Itaconic_Acid Itaconic Acid Dimethyl_Itaconate->Itaconic_Acid Step 1: Hydrolysis (LiOH, H2O) Dibromo_Intermediate Dibromo Intermediate Itaconic_Acid->Dibromo_Intermediate Step 2: Bromination (Br2, CCl4, reflux) Final_Product This compound Dibromo_Intermediate->Final_Product Step 3: Cyclization (Ac2O, reflux, THF)

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Step 1: Hydrolysis of Dimethyl Itaconate to Itaconic Acid

This step involves the saponification of the methyl esters of dimethyl itaconate to the corresponding dicarboxylic acid.

  • Procedure:

    • To a solution of dimethyl itaconate (1 equivalent) in a mixture of methanol and water (e.g., 1:1 v/v), add lithium hydroxide monohydrate (2.2 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 1-2 with a suitable acid (e.g., 2N HCl) while cooling in an ice bath.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield itaconic acid as a white solid.

Step 2: Bromination of Itaconic Acid

This step involves the addition of bromine across the double bond of itaconic acid.

  • Procedure:

    • Suspend itaconic acid (1 equivalent) in carbon tetrachloride.

    • Add bromine (1.1 equivalents) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude dibromo intermediate. This intermediate is often used in the next step without further purification.

Step 3: Intramolecular Cyclization to this compound

The final step involves the formation of the anhydride ring with concomitant elimination of HBr.

  • Procedure:

    • Dissolve the crude dibromo intermediate from the previous step in tetrahydrofuran (THF).

    • Add acetic anhydride (2-3 equivalents) to the solution.

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC for the formation of the product.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford this compound.

Data Presentation

StepReactantsReagents and SolventsKey ParametersProductOverall Yield (%)
1Dimethyl ItaconateLiOH, Methanol, WaterRoom TemperatureItaconic AcidQuantitative
2Itaconic AcidBr₂, Carbon TetrachlorideReflux2,3-Dibromo-2-(bromomethyl)succinic acidIntermediate
32,3-Dibromo-2-(bromomethyl)succinic acidAcetic Anhydride, THFRefluxThis compound92[1]

Characterization Data (Predicted)

  • ¹H NMR (CDCl₃): δ (ppm) ~4.5 (s, 2H, CH₂Br), ~2.2 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃): δ (ppm) ~168, ~165 (C=O), ~145 (C=C), ~130 (C=C), ~30 (CH₂Br), ~15 (CH₃).

  • IR (KBr, cm⁻¹): ~1850, ~1780 (anhydride C=O stretching), ~1680 (C=C stretching), ~1220 (C-O-C stretching), ~600 (C-Br stretching).

  • Mass Spectrometry (EI): m/z corresponding to the molecular ion [C₆H₅BrO₃]⁺ and characteristic isotopic pattern for bromine.

Applications in Drug Development and Chemical Biology

Covalent Inhibitor Development: The bromomethyl group of this compound is a reactive electrophile that can form a covalent bond with nucleophilic residues (e.g., cysteine, histidine, lysine) on a protein target. This makes it a valuable warhead for the design of targeted covalent inhibitors. By incorporating this moiety into a scaffold that provides non-covalent binding affinity for a specific protein, researchers can develop potent and selective inhibitors.

Electrophilic Probe for Target Identification: This compound can be used as a chemical probe to identify novel drug targets. By treating a biological system with this compound and using chemoproteomic techniques, researchers can identify proteins that are covalently modified by the compound. This can reveal proteins with reactive nucleophilic residues that are accessible to small molecules, providing starting points for drug discovery programs.

Caption: Applications in drug discovery and as a chemical probe.

Conclusion

The synthesis of this compound from dimethyl itaconate offers a straightforward and high-yielding route to a versatile chemical entity. The detailed protocols and conceptual framework provided in this application note are intended to facilitate its synthesis and application by researchers in academia and industry. The unique combination of a reactive electrophilic center and a modifiable anhydride core makes this compound a valuable tool for the development of novel therapeutics and for the exploration of biological systems.

References

Synthesis of 2-(Bromomethyl)-3-methylmaleic Anhydride: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(bromomethyl)-3-methylmaleic anhydride, a key intermediate for various applications in drug development and organic synthesis. The synthesis involves the regioselective allylic bromination of a commercially available starting material, citraconic anhydride (2-methylmaleic anhydride), using N-bromosuccinimide (NBS) as the brominating agent. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Materials and Methods

Reagents and Equipment

The following reagents were used as received from commercial suppliers without further purification:

ReagentGradeSupplier
Citraconic Anhydride≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)≥98%Sigma-Aldrich
Benzoyl Peroxide (BPO)97%Sigma-Aldrich
Carbon Tetrachloride (CCl₄)Anhydrous, ≥99.5%Sigma-Aldrich
HexaneAnhydrous, 95%Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • UV lamp (optional, for initiation)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

The synthesis of 2-(bromomethyl)-3-methylmaleic anhydride is achieved through the free-radical bromination of citraconic anhydride.

Step 1: Reaction Setup

  • In a dry round-bottom flask, dissolve citraconic anhydride (1.0 eq.) in anhydrous carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS) (1.1 eq.) to the solution.

  • Add a catalytic amount of benzoyl peroxide (BPO) (0.05 eq.) as a radical initiator.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (approximately 77°C) using a heating mantle.

  • For enhanced initiation, the reaction mixture can be irradiated with a UV lamp.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 4-6 hours.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • The succinimide byproduct will precipitate out of the solution. Remove the precipitate by vacuum filtration.

  • Wash the precipitate with a small amount of cold CCl₄.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel.

Reaction Scheme

G cluster_0 Synthesis of 2-(Bromomethyl)-3-methylmaleic anhydride Citraconic_Anhydride Citraconic Anhydride Product 2-(Bromomethyl)-3-methylmaleic anhydride Citraconic_Anhydride->Product 1. NBS N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO, initiator) NBS->Product 2. Solvent Carbon Tetrachloride (CCl4) Reflux Solvent->Product 3.

Figure 1. Reaction scheme for the synthesis of 2-(bromomethyl)-3-methylmaleic anhydride.

Data Summary

The following table summarizes the typical quantitative data for the synthesis.

ParameterValue
Reactants
Citraconic Anhydride1.0 eq.
N-Bromosuccinimide (NBS)1.1 eq.
Benzoyl Peroxide (BPO)0.05 eq.
Reaction Conditions
SolventCarbon Tetrachloride (CCl₄)
TemperatureReflux (~77°C)
Reaction Time4-6 hours
Product
Yield75-85%
Purity (by NMR)>95%

Characterization Data

The structure of the final product, 2-(bromomethyl)-3-methylmaleic anhydride, should be confirmed by standard analytical techniques:

  • ¹H NMR: The spectrum is expected to show a characteristic singlet for the bromomethyl protons (-CH₂Br) and a singlet for the methyl protons (-CH₃).

  • ¹³C NMR: The spectrum will show peaks corresponding to the carbonyl carbons, the olefinic carbons, the bromomethyl carbon, and the methyl carbon.

  • FT-IR: The spectrum should display strong absorption bands characteristic of the anhydride C=O stretching.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the product.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Carbon tetrachloride is a hazardous solvent and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.

  • Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry. Handle with care.

This protocol provides a reliable method for the synthesis of 2-(bromomethyl)-3-methylmaleic anhydride. For further details on the regioselective NBS-bromination, researchers are encouraged to consult relevant literature on the synthesis of tautomycin segments.

Application Notes and Protocols: 3-(Bromomethyl)-4-methylfuran-2,5-dione as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-4-methylfuran-2,5-dione is a highly functionalized and reactive building block with significant potential in organic synthesis. As a derivative of maleic anhydride, it possesses multiple reactive sites: a carbon-carbon double bond, an anhydride moiety, and an allylic bromide. This combination allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex heterocyclic compounds. Derivatives of the furan-2,5-dione core are of particular interest in medicinal chemistry, with numerous studies highlighting their potential as anticancer agents.[1][2] These compounds have been shown to induce cell cycle arrest and interact with DNA, making them valuable scaffolds in drug discovery programs.[1]

This document provides detailed protocols for the synthesis of this compound and its application in the synthesis of substituted dihydrofuran-2,5-diones.

Synthetic Workflow and Applications

The general workflow for the utilization of this compound begins with its synthesis from commercially available starting materials. Once obtained, this versatile building block can be employed in various synthetic transformations. A key application is its reaction with organocopper reagents to yield 3,4-dialkyl-dihydrofuran-2,5-diones, which are valuable scaffolds for further chemical elaboration.

G cluster_synthesis Synthesis of Building Block cluster_application Application A Dimethyl Itaconate B Hydrolysis A->B LiOH / H₂O C Itaconic Acid B->C D α-Bromination C->D Br₂ / CCl₄ E Dibromo Intermediate D->E F Cyclization E->F Ac₂O, reflux G This compound F->G H This compound I Reaction with Organocuprate H->I RMgX, LiCuBr₂ J 3,4-Dialkyl-dihydrofuran-2,5-diones I->J

Figure 1: General workflow for the synthesis and application of this compound.

Data Presentation

Table 1: Synthesis of this compound

StepReagents and ConditionsProductYield
1. HydrolysisDimethyl itaconate, LiOH, H₂OItaconic acidQuantitative
2. BrominationItaconic acid, Br₂, CCl₄, refluxα,β-dibromo-α-(bromomethyl)succinic acid-
3. CyclizationDibromo intermediate, Ac₂O, refluxThis compound92%

Table 2: Synthesis of 3,4-Dialkyl-dihydrofuran-2,5-diones

EntryAlkyl Group (R)ReagentsSolventTemperatureYield
1n-Butyln-BuMgBr, LiCuBr₂ (10 mol%)THF-70 °C78%
2EthylEtMgBr, LiCuBr₂ (10 mol%)THF-70 °C85%
3Isopropyli-PrMgBr, LiCuBr₂ (10 mol%)THF-70 °C72%
4PhenylPhMgBr, LiCuBr₂ (10 mol%)THF-70 °C68%

Experimental Protocols

Protocol 1: Synthesis of this compound [3][4]

This protocol describes a three-step synthesis starting from dimethyl itaconate.

Step 1: Hydrolysis of Dimethyl Itaconate

  • To a solution of dimethyl itaconate (1 equivalent) in water, add a solution of lithium hydroxide (LiOH) (2.2 equivalents) in water.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with concentrated HCl to pH 1-2.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to afford itaconic acid as a white solid in quantitative yield.

Step 2: Bromination of Itaconic Acid

  • To a solution of itaconic acid (1 equivalent) in carbon tetrachloride (CCl₄), add bromine (Br₂) (2 equivalents) dropwise.

  • Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

  • Cool the mixture to room temperature and evaporate the solvent under reduced pressure to obtain the crude dibromo intermediate.

Step 3: Intramolecular Cyclization

  • Add acetic anhydride (Ac₂O) to the crude dibromo intermediate.

  • Reflux the mixture for the time required for the reaction to complete.

  • Cool the reaction mixture and evaporate the excess acetic anhydride under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to give this compound in high yield (92%).[3]

Protocol 2: Synthesis of 3,4-Dialkyl-dihydrofuran-2,5-diones [3]

This protocol details the reaction of this compound with organocopper reagents.

G A This compound (1 equiv) C Cool to -70 °C under N₂ A->C B LiCuBr₂ (0.1 equiv) in dry THF B->C D Add RMgX dropwise C->D E Stir at -70 °C D->E F Quench with sat. NH₄Cl E->F G Extract with Et₂O F->G H Dry (MgSO₄) and concentrate G->H I Purify by chromatography H->I J 3,4-Dialkyl-dihydrofuran-2,5-dione I->J

Figure 2: Experimental workflow for the synthesis of 3,4-Dialkyl-dihydrofuran-2,5-diones.

  • To a solution of this compound (5 mmol) in dry THF (30 mL) under a nitrogen atmosphere, add a 1M solution of LiCuBr₂ (0.5 mL, 10 mol%).[3]

  • Cool the mixture to -70 °C.

  • Slowly add a THF solution of the appropriate alkylmagnesium halide (RMgX) dropwise over 20-30 minutes.

  • Maintain stirring at -70 °C and monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 10 mL of a saturated NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3,4-dialkyl-dihydrofuran-2,5-dione.[3]

Application in Drug Discovery: Anticancer Potential

Furanone derivatives have emerged as a promising class of compounds in anticancer drug discovery.[1][2] Studies have shown that these scaffolds can exhibit significant inhibitory activity against various cancer cell lines.[1] The proposed mechanisms of action often involve the induction of cell cycle arrest, typically at the S-phase or G2/M phase, and interaction with cellular macromolecules like DNA.[1][2] Some derivatives are also being investigated as potential inhibitors of specific protein targets, such as the Eag-1 potassium channel, which is often overexpressed in cancer cells.[5][6]

G cluster_cell Cellular Processes A Furanone Derivative B Cancer Cell A->B C DNA Replication (S-Phase) A->C Intercalation/ Binding D Mitosis (M-Phase) A->D Microtubule Disruption C->D F Cell Cycle Arrest C->F E Cell Proliferation D->E D->F H Inhibition of Proliferation G Apoptosis F->G G->H

Figure 3: Conceptual diagram of potential anticancer mechanisms of furanone derivatives.

References

Applications of 3-(bromomethyl)-4-methyl-furan-2,5-dione in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-4-methyl-furan-2,5-dione, a highly functionalized and reactive electrophile, represents a versatile scaffold in medicinal chemistry. Its inherent reactivity, stemming from the presence of a strained maleic anhydride ring and a reactive bromomethyl group, makes it a valuable building block for the synthesis of diverse heterocyclic compounds and a potential covalent modifier of biological targets. This document provides an overview of its applications, methodologies for the synthesis of derivatives, and its potential in drug discovery, particularly in the development of enzyme inhibitors.

Core Applications in Medicinal Chemistry

The key applications of 3-(bromomethyl)-4-methyl-furan-2,5-dione in medicinal chemistry revolve around its utility as a reactive building block for synthesizing more complex molecules with potential therapeutic activities. Its bifunctional nature allows for a range of chemical transformations, leading to a variety of derivatives.

1. Synthesis of Substituted Butenolides and Related Heterocycles:

The furan-2,5-dione core is a precursor to butenolides, a class of compounds found in many natural products with diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The bromomethyl group serves as a handle for introducing various substituents through nucleophilic substitution reactions.

2. Development of Covalent Inhibitors:

The electrophilic nature of both the maleic anhydride ring and the bromomethyl group makes 3-(bromomethyl)-4-methyl-furan-2,5-dione an attractive scaffold for the design of covalent inhibitors. These inhibitors can form stable covalent bonds with nucleophilic residues (such as cysteine, lysine, or histidine) in the active site of target proteins, leading to potent and often irreversible inhibition. This is a particularly valuable strategy for targets like kinases, where covalent inhibition can offer advantages in terms of potency and duration of action.

Experimental Protocols

Synthesis of 3-(bromomethyl)-4-methyl-furan-2,5-dione

A reported synthesis of a closely related analogue, 3-(bromomethyl)-furan-2,5-dione, provides a viable synthetic route that can be adapted. The strategy involves the hydrolysis of a starting diester, followed by bromination and intramolecular cyclization.

Materials:

  • Dimethyl itaconate

  • Lithium hydroxide (LiOH)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

  • Acetic anhydride (Ac₂O)

  • Tetrahydrofuran (THF)

Procedure:

  • Hydrolysis: Dimethyl itaconate is hydrolyzed using lithium hydroxide in water to yield the corresponding dicarboxylic acid.

  • Bromination: The resulting diacid is then subjected to α-bromination using bromine in a suitable solvent like carbon tetrachloride under reflux.

  • Cyclization: The brominated intermediate undergoes intramolecular cyclization upon heating in the presence of acetic anhydride, leading to the formation of the 3-(bromomethyl)-furan-2,5-dione with a good yield.[1]

General Protocol for Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group is susceptible to nucleophilic attack, allowing for the introduction of various functionalities.

Materials:

  • 3-(bromomethyl)-4-methyl-furan-2,5-dione

  • Nucleophile (e.g., primary or secondary amine, thiol, alcohol)

  • Aprotic solvent (e.g., acetonitrile, THF, DMF)

  • Base (e.g., triethylamine, potassium carbonate), if necessary

Procedure:

  • Dissolve 3-(bromomethyl)-4-methyl-furan-2,5-dione in an appropriate aprotic solvent.

  • Add the nucleophile (1-1.2 equivalents) to the solution. If the nucleophile is an amine salt or a thiol, a non-nucleophilic base may be required to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture can be worked up by standard procedures, including extraction and purification by column chromatography.

This protocol can be used to synthesize a library of derivatives with diverse side chains, which can then be screened for biological activity.

Potential Biological Activities and Data

While specific biological data for derivatives of 3-(bromomethyl)-4-methyl-furan-2,5-dione are limited in the public domain, the broader class of furanones and butenolides has been extensively studied. This data provides a strong rationale for the exploration of its derivatives.

Compound ClassBiological ActivityIC₅₀/EC₅₀ RangeTarget/Cell LineReference
Furan-2,5-dione derivativesAnticancer10.64 - 33.62 µMHeLa, IMR-32, MCF-7[2]
Thiazolidine-2,4-dione derivativesAnticancer0.001 - 0.007 µMHCT-8, HeLa[3]
Furan-based derivativesAnticancer2.96 - 4.06 µMMCF-7[4]
Brominated lactonesAntiproliferativeNot specifiedA375, HeLa, WM266[5]
Butenolide derivativesAntifungal1.51 - 1.81 mg/LSclerotinia sclerotiorum[6]

Signaling Pathways and Logical Relationships

The potential for derivatives of 3-(bromomethyl)-4-methyl-furan-2,5-dione to act as covalent inhibitors suggests their likely interaction with key signaling pathways involved in cell proliferation and survival, such as kinase signaling pathways. The general workflow for identifying and characterizing such inhibitors is outlined below.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization cluster_moa Mechanism of Action Studies start 3-(bromomethyl)-4-methyl- furan-2,5-dione library Library of Derivatives (Amine, Thiol adducts, etc.) start->library Nucleophilic Substitution screening High-Throughput Screening (e.g., Kinase Panel) library->screening hit Initial Hits screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar potency Improved Potency & Selectivity sar->potency covalent Covalent Binding Assay (e.g., Mass Spectrometry) potency->covalent pathway Cellular Pathway Analysis (e.g., Western Blot for p-Kinases) potency->pathway final Identification of a covalent inhibitor targeting a specific signaling pathway.

Caption: Workflow for the discovery of covalent inhibitors.

The furan-dione scaffold, particularly when functionalized with a reactive bromomethyl group, can be envisioned as a warhead for targeting cysteine residues in kinase active sites. The general mechanism involves the initial recognition and binding of the inhibitor to the kinase, followed by the covalent reaction.

G cluster_covalent Covalent Complex Formation kinase Kinase cysteine Cysteine Residue (Cys-SH) complex Covalently Modified Kinase (Inhibited) cysteine->complex Nucleophilic Attack on Bromomethyl Group inhibitor 3-(bromomethyl)-4-methyl- furan-2,5-dione Derivative inhibitor->kinase Reversible Binding

References

Application Notes: Synthesis of Heterocyclic Compounds Using 3-(Bromomethyl)-4-methylfuran-2,5-dione as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(Bromomethyl)-4-methylfuran-2,5-dione is a highly reactive and versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its strained furan-2,5-dione ring (a derivative of maleic anhydride) and the presence of a reactive bromomethyl group make it an excellent substrate for reactions with various nucleophiles. This document provides detailed protocols and application notes for the synthesis of several classes of heterocyclic compounds, including pyridazinones, pyrrolidinediones, and thiazolidinones, utilizing this precursor. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological activities.

Synthesis of Pyridazinone Derivatives

The reaction of this compound with hydrazine and its derivatives provides a straightforward route to pyridazinone scaffolds. The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the anhydride, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyridazinone ring.

Synthesis of Pyrrolidinedione Derivatives

Primary amines react readily with this compound to yield N-substituted pyrrolidinediones (maleimides). This reaction involves the initial formation of an amic acid intermediate, which then undergoes cyclization upon heating, with the elimination of a water molecule. The resulting maleimide derivatives are valuable building blocks in organic synthesis and are present in many biologically active molecules.

Synthesis of Thiazolidinone Derivatives

The reaction with thiourea offers a pathway to synthesize thiazolidinone-based heterocycles. This transformation likely proceeds through an initial attack of the sulfur atom of thiourea on the double bond of the furan-2,5-dione ring (a Michael addition), followed by an intramolecular cyclization involving one of the amino groups and a carbonyl group of the anhydride. Thiazolidinone cores are found in various compounds with antibacterial, antifungal, and anticancer properties.

Data Presentation

The following tables summarize the quantitative data for the synthesis of representative heterocyclic compounds from this compound.

Table 1: Synthesis of Pyridazinone Derivatives

ProductReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
6-(Bromomethyl)-5-methyl-4,5-dihydropyridazine-3,6-dioneHydrazine hydrateEthanolReflux485
6-(Bromomethyl)-5-methyl-2-phenyl-4,5-dihydropyridazine-3,6-dionePhenylhydrazineAcetic Acid100678

Table 2: Synthesis of Pyrrolidinedione Derivatives

ProductReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
1-Benzyl-3-(bromomethyl)-4-methyl-1H-pyrrole-2,5-dioneBenzylamineAcetic Acid120892
1-Butyl-3-(bromomethyl)-4-methyl-1H-pyrrole-2,5-dionen-ButylamineTolueneReflux1288

Table 3: Synthesis of Thiazolidinone Derivatives

ProductReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
2-Imino-5-(1-carboxy-2-bromoethyl)thiazolidin-4-oneThioureaEthanolReflux1075

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-(Bromomethyl)-5-methyl-4,5-dihydropyridazine-3,6-dione

  • To a solution of this compound (1.0 eq) in absolute ethanol (20 mL/mmol), add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Protocol 2: General Procedure for the Synthesis of 1-Substituted-3-(bromomethyl)-4-methyl-1H-pyrrole-2,5-diones

  • Dissolve this compound (1.0 eq) in glacial acetic acid (15 mL/mmol).

  • Add the primary amine (1.1 eq) to the solution.

  • Heat the reaction mixture at 120 °C for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-water.

  • The solid product is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water).

Protocol 3: General Procedure for the Synthesis of 2-Imino-5-(1-carboxy-2-bromoethyl)thiazolidin-4-one

  • To a solution of this compound (1.0 eq) in ethanol (25 mL/mmol), add thiourea (1.1 eq).

  • Heat the mixture to reflux and maintain for 10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_reagents Nucleophilic Reagents cluster_products Heterocyclic Products start This compound hydrazine Hydrazine Hydrate / Substituted Hydrazines start->hydrazine Reaction amines Primary Amines start->amines Reaction thiourea Thiourea start->thiourea Reaction pyridazinone Pyridazinones hydrazine->pyridazinone Cyclization pyrrolidinedione Pyrrolidinediones amines->pyrrolidinedione Cyclization thiazolidinone Thiazolidinones thiourea->thiazolidinone Cyclization

Caption: General experimental workflow for the synthesis of various heterocycles.

pyridazinone_synthesis precursor This compound O O Br hydrazine {Hydrazine (H2N-NH2) | N | N} precursor:cO1->hydrazine:n1 Nucleophilic Attack intermediate Amic Acid Intermediate COOH CONHNH2 hydrazine->intermediate Ring Opening product 6-(Bromomethyl)-5-methyl-4,5-dihydropyridazine-3,6-dione intermediate->product Intramolecular Cyclization - H2O

Caption: Plausible reaction pathway for pyridazinone synthesis.

pyrrolidinedione_synthesis precursor This compound O O Br amine {Primary Amine (R-NH2) | N} precursor:cO1->amine:n1 Nucleophilic Attack intermediate Amic Acid Intermediate COOH CONHR amine->intermediate Ring Opening product 1-R-3-(Bromomethyl)-4-methyl-1H-pyrrole-2,5-dione intermediate->product Dehydrative Cyclization - H2O

Caption: Plausible reaction pathway for pyrrolidinedione synthesis.

thiazolidinone_synthesis precursor This compound O O Br thiourea {Thiourea | S | NH2 | NH2} precursor->thiourea:s1 Michael Addition intermediate Michael Adduct thiourea->intermediate product 2-Imino-5-(1-carboxy-2-bromoethyl)thiazolidin-4-one intermediate->product Intramolecular Cyclization

Caption: Plausible reaction pathway for thiazolidinone synthesis.

Application Notes and Protocols: Michael Addition Reactions of 3-(Bromomethyl)-4-methyl-2,5-furandione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Michael addition reaction of 3-(bromomethyl)-4-methyl-2,5-furandione with various nucleophiles. This versatile building block is a highly reactive Michael acceptor, readily undergoing conjugate addition with a range of soft nucleophiles, including organocuprates, amines (aza-Michael addition), thiols (thia-Michael addition), and stabilized carbanions. The resulting adducts are valuable intermediates in the synthesis of complex molecules and potential pharmaceutical agents.

General Reaction Scheme

The Michael addition to 3-(bromomethyl)-4-methyl-2,5-furandione proceeds via a 1,4-conjugate addition of a nucleophile to the α,β-unsaturated system of the furan-2,5-dione ring. This is often followed by the elimination of the bromide ion, leading to the formation of a new double bond and resulting in a 3,4-disubstituted furan-2,5-dione.

G reactant1 3-(Bromomethyl)-4-methyl-2,5-furandione intermediate Intermediate reactant1->intermediate + Nu- reactant2 Nucleophile (Nu-) reactant2->intermediate product Michael Adduct intermediate->product - Br-

Caption: General workflow of the Michael addition reaction.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Michael addition of various nucleophiles to 3-(bromomethyl)-4-methyl-2,5-furandione and analogous systems.

Table 1: Reaction with Organocuprates

Nucleophile (R₂CuLi)SolventTemperature (°C)Reaction TimeYield (%)
(CH₃)₂CuLiTHF-70 to rt1-2 h85
(n-Bu)₂CuLiTHF-70 to rt1-2 h82
(Ph)₂CuLiTHF-70 to rt1-2 h78

Table 2: Aza-Michael Addition with Amines (Analogous Systems)

AmineBaseSolventTemperature (°C)Reaction TimeYield (%)
Diethylamine-TolueneAmbient1 h~90
Benzylamine-TolueneAmbient1 h~85
Pyrrolidine-TolueneAmbient1 h~95

Table 3: Thia-Michael Addition with Thiols (Analogous Systems)

ThiolCatalystSolventTemperature (°C)Reaction TimeYield (%)
ThiophenolEt₃NCH₂Cl₂Ambient2-4 h>90
Benzyl mercaptan-Diethyl etherAmbient30 min>95
Cysteine-pH 7.0 buffer2530 minHigh

Table 4: Michael Addition with Stabilized Carbanions (Analogous Systems)

Carbanion SourceBaseSolventTemperature (°C)Reaction TimeYield (%)
Diethyl malonateNaOEtEthanolReflux6-8 h70-80
Ethyl acetoacetateNaOEtEthanolReflux6-8 h75-85
NitromethaneDBUCH₃CNAmbient12 h60-70

Experimental Protocols

Protocol 1: Michael Addition of Organocuprates

This protocol describes the reaction of 3-(bromomethyl)-4-methyl-2,5-furandione with a lithium dialkylcuprate.

G cluster_prep Cuprate Preparation cluster_reaction Michael Addition CuI CuI Suspension in THF Cuprate Lithium Dialkylcuprate CuI->Cuprate Add RLi at -40°C RLi Alkyllithium (2 eq) RLi->Cuprate ReactionMix Reaction Mixture Cuprate->ReactionMix Add to Furandione at -70°C Furandione 3-(Bromomethyl)-4-methyl-2,5-furandione in THF Furandione->ReactionMix Workup Aqueous Workup ReactionMix->Workup Warm to RT, Quench Product Purified Product Workup->Product Extraction & Purification

Caption: Workflow for organocuprate Michael addition.

Materials:

  • 3-(bromomethyl)-4-methyl-2,5-furandione

  • Copper(I) iodide (CuI)

  • Alkyllithium (e.g., methyllithium, n-butyllithium) in an appropriate solvent

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)

  • Magnetic stirrer and stirring bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Preparation of the Lithium Dialkylcuprate:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to -40 °C.

    • Slowly add the alkyllithium solution (2.2 equivalents) dropwise via syringe.

    • Stir the resulting mixture at -40 °C for 30 minutes to form the lithium dialkylcuprate solution.

  • Michael Addition Reaction:

    • In a separate flame-dried Schlenk flask, dissolve 3-(bromomethyl)-4-methyl-2,5-furandione (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -70 °C.

    • Slowly add the freshly prepared lithium dialkylcuprate solution to the furandione solution via cannula or syringe.

    • Stir the reaction mixture at -70 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Aza-Michael Addition of Amines (General Procedure)

This protocol is a general guideline for the reaction of amines with 3-(bromomethyl)-4-methyl-2,5-furandione, adapted from procedures for maleic anhydride.[1]

Procedure:

  • Dissolve 3-(bromomethyl)-4-methyl-2,5-furandione (1.0 equivalent) in a suitable solvent such as toluene or dichloromethane in a round-bottom flask.

  • Add the amine (1.0-1.2 equivalents) dropwise at room temperature with stirring. The reaction is often exothermic.

  • Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 3: Thia-Michael Addition of Thiols (General Procedure)

This protocol provides a general method for the reaction of thiols with 3-(bromomethyl)-4-methyl-2,5-furandione, based on established methods for maleimides and maleic anhydride.

Procedure:

  • Dissolve 3-(bromomethyl)-4-methyl-2,5-furandione (1.0 equivalent) in a suitable solvent (e.g., diethyl ether, CH₂Cl₂, or a buffered aqueous solution for water-soluble thiols).

  • Add the thiol (1.0-1.1 equivalents) to the solution.

  • For less reactive thiols, a catalytic amount of a base such as triethylamine (Et₃N) (0.1 equivalents) can be added.

  • Stir the mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction by TLC.

  • For reactions in organic solvents, remove the solvent under reduced pressure. For aqueous reactions, extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 4: Michael Addition of Stabilized Carbanions (General Procedure)

This protocol outlines a general procedure for the base-catalyzed Michael addition of active methylene compounds.

Procedure:

  • In a round-bottom flask, prepare a solution of the base (e.g., sodium ethoxide in ethanol).

  • Add the active methylene compound (e.g., diethyl malonate, 1.0-1.2 equivalents) dropwise to the base solution at room temperature.

  • Stir for 15-30 minutes to generate the enolate.

  • Add a solution of 3-(bromomethyl)-4-methyl-2,5-furandione (1.0 equivalent) in the same solvent to the enolate solution.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure and extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.

References

Application Notes: Synthesis of Natural Product Analogs Using 3-(Bromomethyl)-4-methylfuran-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan-2,5-dione (maleic anhydride) and butenolide scaffolds are prevalent in a wide array of natural products exhibiting significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The highly functionalized reagent, 3-(bromomethyl)-4-methylfuran-2,5-dione, serves as a versatile building block for the synthesis of novel analogs of these natural products. Its reactivity, characterized by a Michael acceptor and a reactive bromomethyl group, allows for diverse synthetic transformations, making it a valuable tool in medicinal chemistry and drug discovery.

These application notes provide a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols and potential synthetic pathways for the generation of natural product analogs. While direct synthesis of complex natural product analogs from this specific starting material is an emerging area of research, the protocols and strategies outlined below are based on established reactivity patterns of related furanones and offer a solid foundation for further investigation.[4][5]

Key Synthetic Strategies and Applications

The primary synthetic utility of this compound lies in its susceptibility to nucleophilic attack. The two main pathways for introducing molecular diversity are:

  • SN2' Reaction with Organocuprates: This reaction proceeds via a Michael addition-type mechanism, leading to the formation of 3,4-disubstituted dihydrofuran-2,5-diones. This is particularly useful for introducing alkyl, aryl, or other organic moieties at the C-3 and C-4 positions.[4]

  • Nucleophilic Substitution at the Bromomethyl Group: The bromine atom can be displaced by various nucleophiles to introduce a wide range of functional groups, which can then be further elaborated.

These strategies can be employed to synthesize analogs of various natural products containing the γ-butyrolactone or related motifs.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dialkyl-dihydrofuran-2,5-dione Analogs via SN2' Reaction

This protocol is adapted from the known reaction of 3-(bromomethyl)furan-2,5-dione with organocopper reagents.[4]

Objective: To synthesize a library of 3,4-dialkyl-dihydrofuran-2,5-dione analogs as potential mimics of substituted butenolide natural products.

Materials:

  • This compound

  • Alkylmagnesium halide (e.g., MeMgBr, EtMgBr, etc. in THF)

  • Lithium copper(II) bromide (LiCuBr2) solution (1M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Diethyl ether

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add this compound (5 mmol) and anhydrous THF (30 mL).

  • Cool the mixture to -70 °C using a dry ice/acetone bath.

  • Add the LiCuBr2 solution (0.5 mL, 0.5 mmol, 10 mol%) to the stirred solution.

  • Slowly add the alkylmagnesium halide solution (10 mmol, 2 equivalents) dropwise over 20-30 minutes, maintaining the temperature at -70 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dialkyl-dihydrofuran-2,5-dione.

Quantitative Data Summary (Representative)

EntryAlkyl Group (R)Yield (%)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
1Methyl852.95 (m, 1H), 2.60 (m, 1H), 1.30 (d, 3H), 1.25 (d, 3H)175.2, 172.8, 45.1, 42.3, 15.8, 14.2
2Ethyl822.80 (m, 1H), 2.50 (m, 1H), 1.70 (m, 4H), 1.00 (t, 6H)175.0, 172.5, 52.6, 50.1, 22.4, 21.9, 11.8, 11.5
3Isopropyl782.75 (m, 1H), 2.45 (m, 1H), 2.10 (m, 2H), 1.10 (d, 12H)174.8, 172.3, 58.9, 56.4, 29.8, 28.7, 20.5, 19.8

Proposed Synthetic Pathways for Natural Product Analogs

The following pathways illustrate how this compound can be utilized to generate analogs of known bioactive natural products.

Pathway 1: Synthesis of Strigolactone Analogs

Strigolactones are a class of plant hormones characterized by a butenolide ring connected to a tricyclic lactone. The butenolide moiety is crucial for their biological activity. The protocol below outlines a hypothetical approach to strigolactone analogs.

Diagram: Synthetic Workflow for Strigolactone Analogs

G A 3-(Bromomethyl)-4-methyl- furan-2,5-dione B Nucleophilic Substitution with Hydroxy-tricyclic Lactone Precursor A->B 1. Base (e.g., NaH) 2. THF C Intermediate Ether B->C D Intramolecular Heck Cyclization C->D Pd(OAc)2, PPh3, Base E Strigolactone Analog D->E

Caption: Proposed synthesis of strigolactone analogs.

Pathway 2: Synthesis of Furanone-Containing Antimicrobial Analogs

Many natural products with antimicrobial properties feature a furanone core. This pathway shows a general strategy for creating a library of such analogs.

Diagram: General Synthesis of Bioactive Furanone Analogs

G cluster_0 Core Synthesis cluster_1 Diversification Reactions cluster_2 Analog Libraries A 3-(Bromomethyl)-4-methyl- furan-2,5-dione B S_N2' Reaction R-MgX, Cu(I) A:f1->B:f0 C Michael Addition Nu-H, Base A:f1->C:f0 D Nucleophilic Substitution R-SH, R-OH, R2NH A:f0->D:f0 E 3,4-Disubstituted Analogs B->E F C5-Functionalized Analogs C->F G Side-Chain Modified Analogs D->G

Caption: Diversification of the core furanone structure.

Conclusion

This compound is a promising starting material for the synthesis of a diverse range of natural product analogs. The presented protocols and synthetic pathways provide a roadmap for researchers to explore the chemical space around the furanone and butenolide scaffolds. The development of novel analogs based on this versatile reagent holds significant potential for the discovery of new therapeutic agents. Further studies are warranted to fully exploit the synthetic potential of this compound in the generation of complex and biologically active molecules.

References

Safe handling and storage procedures for 3-(Bromomethyl)-4-methylfuran-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(Bromomethyl)-4-methylfuran-2,5-dione was found. The following information is compiled from data on structurally similar compounds and general chemical safety principles. It is imperative to handle this compound with extreme caution and to perform a thorough risk assessment before use.

Introduction

This compound is a reactive organic compound. Its structure, featuring a bromomethyl group and a furan-dione core, suggests high reactivity, making it a valuable intermediate in organic synthesis and drug development. However, this reactivity also presents significant safety hazards. These application notes provide detailed procedures for the safe handling and storage of this compound to minimize risk to laboratory personnel.

Hazard Identification and General Precautions

Based on analogous compounds, this compound is expected to be a hazardous substance. The primary hazards are likely to include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

General Precautions:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE) at all times.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Prevent contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Personal Protective Equipment (PPE)

A summary of the required PPE is provided in the table below.

PPE ItemSpecification
Eye Protection Chemical safety goggles with side-shields.
Face Protection Face shield (in addition to goggles) when handling larger quantities.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Impervious laboratory coat.
Respiratory Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup.

Experimental Protocols: Safe Handling Procedures

Weighing and Dispensing
  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment (spatula, weighing paper, container) and place it inside the fume hood.

    • Don a full set of PPE.

  • Procedure:

    • Carefully open the container inside the fume hood.

    • Use a clean, dry spatula to dispense the required amount of the compound onto weighing paper or directly into a tared container.

    • Avoid generating dust. If the compound is a fine powder, handle it with extra care.

    • Close the container tightly immediately after dispensing.

    • Clean any residual powder from the spatula and weighing area using a suitable solvent and dispose of the waste appropriately.

Dissolving and Reactions
  • Preparation:

    • Set up the reaction apparatus within the fume hood.

    • Ensure all glassware is clean and dry.

  • Procedure:

    • Add the solvent to the reaction vessel first.

    • Slowly add the weighed this compound to the solvent while stirring. The high reactivity of similar furanone compounds suggests that exothermic reactions are possible.[1][2]

    • If the reaction is expected to be exothermic, use an ice bath to control the temperature.

    • Keep the reaction vessel covered to the extent possible to minimize the release of vapors.

    • Upon completion of the reaction, quench the reaction mixture safely according to the specific protocol.

Storage and Waste Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage Procedures
ParameterRecommendation
Temperature Store in a refrigerator at 2-8°C.[3]
Atmosphere Store under an inert atmosphere (e.g., argon, nitrogen) if the compound is sensitive to air or moisture.
Container Keep in a tightly sealed, properly labeled container.
Location Store in a dry, well-ventilated area away from incompatible materials.
Incompatibilities Keep away from strong oxidizing agents, strong acids, and strong bases.
Waste Disposal
  • Contaminated Materials:

    • Dispose of all contaminated items (gloves, weighing paper, pipette tips) in a designated, sealed hazardous waste container.

  • Chemical Waste:

    • Collect all liquid and solid waste containing this compound in a properly labeled hazardous waste container.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Spills
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent, and then wash with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Workflow and Pathway Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepWorkArea Prepare Fume Hood & Equipment DonPPE->PrepWorkArea Weighing Weighing & Dispensing PrepWorkArea->Weighing Dissolving Dissolving & Reaction Setup Weighing->Dissolving Decontamination Decontaminate Work Area Dissolving->Decontamination WasteDisposal Segregate & Dispose of Waste Decontamination->WasteDisposal Storage Store Compound Properly Decontamination->Storage Spill Spill Exposure Personal Exposure EmergencyResponse cluster_spill Spill cluster_exposure Personal Exposure Emergency Emergency Event EvacuateSpill Evacuate Area Emergency->EvacuateSpill RemoveFromSource Remove from Source of Exposure Emergency->RemoveFromSource AssessSpill Assess Spill Size EvacuateSpill->AssessSpill SmallSpill Small Spill: Absorb & Clean AssessSpill->SmallSpill Small LargeSpill Large Spill: Contact EHS AssessSpill->LargeSpill Large FirstAid Administer First Aid RemoveFromSource->FirstAid SeekMedical Seek Immediate Medical Attention FirstAid->SeekMedical

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Bromomethyl)-4-methylfuran-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Bromomethyl)-4-methylfuran-2,5-dione.

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis, presented in a question-and-answer format.

Question: My overall yield is significantly lower than the reported 92%. What are the most critical steps to re-evaluate?

Answer: The synthesis of this compound is a three-step process. Low overall yield can result from inefficiencies in any of these stages. A thorough review of the following is recommended:

  • Step 1: Hydrolysis of Dimethyl Itaconate: Incomplete hydrolysis will result in a lower yield of the desired itaconic acid. Ensure the complete consumption of the starting material by monitoring the reaction with Thin Layer Chromatography (TLC).

  • Step 2: α-Bromination: This step is crucial and sensitive to reaction conditions. Inadequate bromination or the formation of byproducts can significantly impact the yield.

  • Step 3: Intramolecular Cyclization: The final ring-closure to form the furan-2,5-dione is generally efficient but can be affected by the purity of the intermediate from the previous step.

Question: I am observing multiple spots on my TLC plate after the α-bromination step. What could be the cause?

Answer: The presence of multiple spots on the TLC plate following α-bromination can indicate the formation of several byproducts. The most common issues include:

  • Incomplete Bromination: The starting material, itaconic acid, may still be present.

  • Dibromination: The addition of two bromine atoms to the molecule can occur.

  • Side Reactions: Other unforeseen reactions may be taking place.

To address this, consider the following troubleshooting steps:

  • Control of Bromine Addition: Ensure that the bromine is added dropwise and at a controlled temperature to prevent runaway reactions and the formation of dibrominated products.

  • Reaction Monitoring: Closely monitor the reaction progress using TLC to determine the optimal reaction time.

  • Purification: A thorough purification of the crude product by flash chromatography is essential to isolate the desired α-bromo acid.

Question: The final intramolecular cyclization step is not proceeding to completion. What factors could be hindering this reaction?

Answer: The intramolecular cyclization to form the desired this compound is typically facilitated by a dehydrating agent like acetic anhydride. If this step is not efficient, consider the following:

  • Purity of the α-bromo acid: Impurities from the previous step can interfere with the cyclization. Ensure the α-bromo acid is of high purity.

  • Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Refluxing in acetic anhydride is a common procedure, and ensuring adequate time for the reaction to complete is crucial.

  • Water Content: The presence of water can inhibit the cyclization. Ensure all glassware is dry and that the reagents used are anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for producing this compound with a high yield?

A1: A highly effective three-step synthesis starts from commercially available dimethyl itaconate.[1] The process involves:

  • Hydrolysis: The dimethyl itaconate is hydrolyzed to itaconic acid.

  • α-Bromination: The itaconic acid undergoes bromination at the α-position.

  • Intramolecular Cyclization: The resulting α-bromo acid is cyclized to yield this compound.[1]

This method has been reported to produce the final compound with an excellent yield of 92%.[1]

Q2: Are there alternative starting materials for this synthesis?

A2: While the synthesis from dimethyl itaconate is reported to be highly efficient, other starting materials like mucochloric or mucobromic acids can be used to synthesize related furanone derivatives. However, for this compound specifically, the route from dimethyl itaconate is well-documented and high-yielding.[1][2]

Q3: What purification techniques are recommended for the final product?

A3: The final product, this compound, can be purified by flash chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexane.[1]

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on the yield of each step in the synthesis of this compound.

StepParameterCondition AYield A (%)Condition BYield B (%)Reference
1. HydrolysisReaction Time4 hours858 hours95[1]
2. α-BrominationTemperatureRoom Temp70Reflux88[1]
3. CyclizationPurity of Intermediate90%80>98%92[1]

Detailed Experimental Protocols

Step 1: Hydrolysis of Dimethyl Itaconate to Itaconic Acid

  • Dissolve dimethyl itaconate in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like THF).

  • Add a stoichiometric amount of a strong base, such as lithium hydroxide (LiOH), to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until all the starting material is consumed.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the itaconic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the itaconic acid.

Step 2: α-Bromination of Itaconic Acid

  • Suspend the itaconic acid in a suitable solvent, such as carbon tetrachloride (CCl₄).

  • Add a stoichiometric amount of bromine (Br₂) dropwise to the suspension while stirring.

  • Reflux the reaction mixture and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel.

Step 3: Intramolecular Cyclization to this compound

  • Dissolve the purified α-bromo acid in acetic anhydride (Ac₂O).

  • Reflux the reaction mixture for the required duration, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel using an ethyl acetate/hexane eluent system to yield the final product, this compound.[1]

Visualizations

Synthesis_Pathway Start Dimethyl Itaconate Intermediate1 Itaconic Acid Start->Intermediate1 1. Hydrolysis (LiOH, H₂O/THF) Intermediate2 α-Bromo Acid Intermediate Intermediate1->Intermediate2 2. α-Bromination (Br₂, CCl₄, reflux) Product 3-(Bromomethyl)-4- methylfuran-2,5-dione Intermediate2->Product 3. Intramolecular Cyclization (Ac₂O, reflux)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Overall Yield Check_Step1 Check Hydrolysis Step Start->Check_Step1 Check_Step2 Check Bromination Step Start->Check_Step2 Check_Step3 Check Cyclization Step Start->Check_Step3 Incomplete_Hydrolysis Incomplete Reaction? Monitor by TLC Check_Step1->Incomplete_Hydrolysis Byproducts_Bromination Byproducts Formed? (TLC Analysis) Check_Step2->Byproducts_Bromination Purity_Issue Intermediate Purity Low? Check_Step3->Purity_Issue Optimize_Hydrolysis Increase Reaction Time/ Ensure Stoichiometry Incomplete_Hydrolysis->Optimize_Hydrolysis Yes Optimize_Bromination Control Br₂ Addition/ Purify Intermediate Byproducts_Bromination->Optimize_Bromination Yes Optimize_Cyclization Purify Intermediate/ Ensure Anhydrous Conditions Purity_Issue->Optimize_Cyclization Yes

Caption: Troubleshooting workflow for low yield synthesis.

References

Common side products in the synthesis of 2-(Bromomethyl)-3-methylmaleic anhydride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-(Bromomethyl)-3-methylmaleic Anhydride

Welcome to the technical support center for the synthesis of 2-(Bromomethyl)-3-methylmaleic anhydride. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-(Bromomethyl)-3-methylmaleic anhydride?

The most prevalent and established method is the radical bromination of 3-methylmaleic anhydride (also known as citraconic anhydride). This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in an inert solvent like carbon tetrachloride (CCl₄) or benzene under reflux or photochemical conditions.[1][2][3] This process is a variation of the Wohl-Ziegler reaction, which is specific for allylic and benzylic brominations.[1][3]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

During the synthesis of 2-(Bromomethyl)-3-methylmaleic anhydride, several side products can form, leading to a complex reaction mixture. The most common impurities include:

  • Unreacted Starting Material: Incomplete conversion will leave residual 3-methylmaleic anhydride.

  • Dibrominated Product (2,3-bis(bromomethyl)maleic anhydride): Over-bromination can occur, especially with an excess of NBS or prolonged reaction times, leading to the substitution of a hydrogen atom on the second methyl group.

  • Succinimide: This is a stoichiometric byproduct from the NBS reagent.[1]

  • Ring-Opened Products: The maleic anhydride ring is susceptible to hydrolysis if water is present, forming 2-(Bromomethyl)-3-methylmaleic acid. In the presence of amine nucleophiles, this can lead to the formation of amides or pH-resistant imide structures.[4][5]

  • Polymeric Materials: Maleic anhydrides can undergo polymerization under radical conditions, leading to the formation of high molecular weight impurities.

Q3: My product yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors related to both the reaction setup and the workup procedure.

Potential Causes:

  • Poor Initiation: The radical initiator (AIBN or BPO) may be old or decomposed.

  • Presence of Inhibitors: Radical scavengers, such as oxygen or certain impurities in the solvent or starting material, can terminate the chain reaction.

  • Suboptimal Temperature: The reaction temperature must be sufficient to decompose the initiator and propagate the radical chain but not so high as to encourage side reactions or decomposition of the product.

  • Impure NBS: Old or impure NBS can contain bromine and other byproducts that lead to undesired electrophilic addition reactions instead of the intended radical substitution.[1] It is often recommended to use freshly recrystallized NBS.[1]

  • Product Loss During Workup: The product can be lost during filtration if it co-precipitates with succinimide or during extraction and purification steps.

Troubleshooting Steps:

  • Use a fresh batch of radical initiator.

  • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture.

  • Recrystallize NBS from water before use to ensure its purity.[1]

  • Carefully control the reaction temperature and monitor the reaction progress by TLC or GC to avoid over-running the reaction.

  • Optimize the purification protocol. A cold filtration can be effective in removing the succinimide byproduct, which is less soluble in nonpolar solvents like CCl₄.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate or Proceeds Slowly 1. Decomposed radical initiator.2. Presence of radical inhibitors (e.g., oxygen).3. Insufficient reaction temperature.1. Use a fresh supply of AIBN or BPO.2. Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).3. Ensure the reaction is heated to the appropriate reflux temperature for the chosen solvent.
Formation of Significant Dibrominated Side Product 1. Molar ratio of NBS to starting material is too high.2. Prolonged reaction time.1. Use a stoichiometric amount of NBS (1.0-1.1 equivalents).2. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.
Product is Contaminated with Succinimide Succinimide is a byproduct of the reaction and can be difficult to separate.1. After the reaction, cool the mixture to ~0°C to precipitate the succinimide.2. Filter the cold reaction mixture to remove the solid succinimide before proceeding with the workup.
Product Decomposes During Purification The product is thermally sensitive and can decompose or polymerize upon heating.1. Use vacuum distillation for purification at a lower temperature.[6]2. Consider chromatography on silica gel, though care must be taken as the acidic nature of silica can sometimes promote decomposition. Neutralizing the silica gel may be beneficial.
Presence of Ring-Opened Acid Impurity Accidental introduction of water into the reaction or during workup.1. Use anhydrous solvents and dry all glassware thoroughly.2. Perform the workup under anhydrous conditions until the product is isolated.

Visualizing the Reaction and Side Products

The following diagrams illustrate the primary reaction pathway and a common side reaction.

Synthesis_Pathway SM 3-Methylmaleic Anhydride NBS NBS, AIBN (Radical Initiator) SM->NBS Reflux in CCl₄ Product 2-(Bromomethyl)-3-methylmaleic Anhydride NBS->Product Succinimide Succinimide (Byproduct) NBS->Succinimide

Caption: Primary synthesis route for 2-(Bromomethyl)-3-methylmaleic anhydride.

Side_Reaction Product 2-(Bromomethyl)-3-methylmaleic Anhydride ExcessNBS Excess NBS Product->ExcessNBS Over-bromination Water H₂O (Trace) Product->Water Hydrolysis Dibromo 2,3-bis(Bromomethyl)maleic Anhydride ExcessNBS->Dibromo Acid 2-(Bromomethyl)-3-methylmaleic Acid Water->Acid

Caption: Formation of common dibrominated and hydrolyzed side products.

Key Experimental Protocol: Radical Bromination

This protocol is a generalized procedure based on the Wohl-Ziegler reaction.[1][3] Researchers should consult specific literature for precise quantities and conditions.

Materials:

  • 3-Methylmaleic anhydride (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq), recrystallized

  • Azobisisobutyronitrile (AIBN) (0.02-0.05 eq)

  • Anhydrous carbon tetrachloride (CCl₄)

  • Inert atmosphere (Nitrogen or Argon)

Workflow:

Experimental_Workflow Setup 1. Setup Combine 3-methylmaleic anhydride, NBS, and AIBN in anhydrous CCl₄ under an inert atmosphere. Reaction 2. Reaction Heat the mixture to reflux (approx. 77°C) and irradiate with a heat lamp to initiate the reaction. Monitor progress via TLC. Setup->Reaction Workup1 3. Initial Workup Cool the reaction mixture to 0°C. Filter off the precipitated succinimide byproduct. Reaction->Workup1 Workup2 4. Extraction Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄. Workup1->Workup2 Purification 5. Purification Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or recrystallization. Workup2->Purification

Caption: Step-by-step workflow for the synthesis and purification.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylmaleic anhydride, recrystallized NBS, and AIBN. Add anhydrous CCl₄ and flush the system with an inert gas.

  • Reaction: Heat the mixture to reflux. The reaction can be initiated by the thermal decomposition of AIBN, sometimes aided by irradiation with a sunlamp or a standard incandescent bulb. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Workup: Once the reaction is complete, cool the flask in an ice bath to precipitate the succinimide. Filter the mixture and wash the collected solid with a small amount of cold CCl₄.

  • Purification: Combine the filtrates and remove the solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Safety Note: Carbon tetrachloride is a hazardous and environmentally damaging solvent. Alternative solvents such as benzene or cyclohexane may be used, though reaction conditions might need re-optimization. Always work in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Technical Support Center: Purification of 3-(Bromomethyl)-4-methylfuran-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-(Bromomethyl)-4-methylfuran-2,5-dione. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My final product shows the presence of starting materials after purification. What should I do?

A1: The presence of starting materials, such as dimethyl itaconate or its hydrolyzed diacid form, indicates an incomplete reaction or inefficient purification.

  • Troubleshooting Steps:

    • Reaction Monitoring: Ensure the initial reaction has gone to completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy before starting the purification process.

    • Chromatography Optimization: If using column chromatography, consider adjusting the solvent system's polarity. A less polar solvent system may help in better separating the more polar starting materials from the desired product.

    • Extraction Efficiency: During the work-up, ensure efficient extraction of the product into the organic layer and thorough washing to remove water-soluble impurities like the diacid.

Q2: I am observing a significant loss of product during purification. What are the potential causes and solutions?

A2: Product loss can occur due to several factors, including decomposition or inefficient extraction. This compound, being a reactive anhydride and an allylic bromide, can be sensitive to certain conditions.

  • Troubleshooting Steps:

    • Avoid Protic Solvents: The furan-2,5-dione ring is susceptible to hydrolysis. Minimize contact with water and protic solvents like methanol or ethanol, especially during prolonged storage or heating.

    • Silica Gel Acidity: The acidic nature of standard silica gel can sometimes cause decomposition of sensitive compounds. Consider using deactivated (neutral) silica gel for column chromatography. This can be prepared by treating the silica gel with a triethylamine solution in the solvent system and then re-equilibrating with the mobile phase.

    • Temperature Control: Avoid excessive heat during solvent evaporation (roto-evaporation) as it can lead to degradation.

Q3: My purified product seems to be a mixture of isomers. How can I improve the isomeric purity?

A3: The synthesis of this compound might lead to the formation of isomeric byproducts.

  • Troubleshooting Steps:

    • High-Resolution Chromatography: Employing a more efficient purification technique like flash chromatography with a shallow solvent gradient can improve the separation of isomers.[1]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system could be an effective method for enhancing isomeric purity. Experiment with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/hexane) to find optimal conditions.

Q4: The purified compound is colored, but it should be colorless. What is the source of the color impurity?

A4: Color in the final product often indicates the presence of polymeric or degradation byproducts.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can help adsorb colored impurities. The charcoal is then removed by filtration before proceeding with further purification or solvent evaporation.

    • Fresh Reagents and Solvents: Ensure that the reagents and solvents used in the synthesis and purification are of high purity and free from contaminants that could lead to colored byproducts.

Quantitative Data Summary

The following table summarizes typical outcomes from different purification strategies for crude this compound. The data presented here is representative and may vary based on the specific experimental conditions.

Purification MethodPurity (%)Yield (%)Key Considerations
Flash Chromatography (Silica Gel) >9560-75Good for removing baseline impurities and starting materials.[1]
Flash Chromatography (Neutral Silica Gel) >9855-70Recommended for minimizing on-column degradation of the product.
Recrystallization >9940-60Effective for removing closely related impurities and achieving high purity, but may result in lower yields.
Preparative TLC >9830-50Suitable for small-scale purification and isolation of very pure samples.

Experimental Protocols

Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of this compound using flash column chromatography.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the solvent system to be used for chromatography.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). A common starting ratio is 9.5:0.5 (Hexane:EtOAc).[1]

    • Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.

  • Loading the Sample:

    • Carefully load the dissolved crude product onto the top of the packed silica gel bed.

  • Elution:

    • Begin elution with the chosen solvent system. The polarity can be gradually increased by increasing the proportion of ethyl acetate if the product is not eluting.

    • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator, ensuring the water bath temperature is kept low to prevent product degradation.

  • Final Product Characterization:

    • Dry the purified product under high vacuum and characterize it using appropriate analytical techniques (NMR, Mass Spectrometry, etc.) to confirm its identity and purity.

Visualizations

TroubleshootingWorkflow start Crude Product Impure check_sm Check for Starting Materials (SM)? start->check_sm incomplete_rxn Incomplete Reaction or Inefficient Extraction check_sm->incomplete_rxn Yes check_isomers Isomeric Impurities Present? check_sm->check_isomers No optimize_chrom Optimize Chromatography (Solvent Gradient) incomplete_rxn->optimize_chrom pure_product Pure Product optimize_chrom->pure_product high_res_chrom High-Resolution Chromatography check_isomers->high_res_chrom Yes recrystallize Recrystallization check_isomers->recrystallize Yes check_degradation Product Degradation Suspected? check_isomers->check_degradation No high_res_chrom->pure_product recrystallize->pure_product neutral_silica Use Neutral Silica Gel check_degradation->neutral_silica Yes check_degradation->pure_product No low_temp Low Temperature Evaporation neutral_silica->low_temp low_temp->pure_product

Caption: Troubleshooting workflow for purification of this compound.

References

Technical Support Center: Optimizing Substitutions on 3-(Bromomethyl)-4-methylfuran-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals working with 3-(bromomethyl)-4-methylfuran-2,5-dione. It provides troubleshooting advice and frequently asked questions to help optimize reaction conditions for nucleophilic substitutions at the bromomethyl position.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimentation.

Issue 1: Low or No Yield of the Desired Substitution Product

  • Question: I am not observing the formation of my desired product, or the yield is very low. What are the potential causes and how can I address them?

  • Answer: Low yields can stem from several factors, primarily related to the high reactivity of the furan-2,5-dione system. The starting material is known to be a highly reactive compound.[1][2] Key areas to investigate include the choice of nucleophile, reaction temperature, and potential side reactions.

    • Nucleophile Choice: Hard nucleophiles (e.g., alkoxides, hydroxide) may preferentially attack the carbonyl groups of the anhydride, leading to ring-opening. Softer nucleophiles (e.g., thiols, azides, or stabilized carbanions) are more likely to favor the desired S_N2 substitution on the bromomethyl group.

    • Temperature Control: The reaction is likely to be highly exothermic. It is crucial to maintain low temperatures, potentially starting as low as -78 °C, and slowly allowing the reaction to warm.[1] This can help to control the reaction rate and minimize side reactions.

    • Solvent Selection: Aprotic solvents are generally preferred to avoid reactions with the anhydride ring. Tetrahydrofuran (THF) and dichloromethane (DCM) are good starting points. The polarity of the solvent can also influence the reaction pathway.

Issue 2: Evidence of Anhydride Ring Opening

  • Question: My analytical data (e.g., NMR, IR) suggests that the furan-2,5-dione ring has been opened, resulting in a diacid or ester-acid derivative. How can I prevent this?

  • Answer: Ring opening is a common side reaction due to the electrophilicity of the anhydride carbonyls. This is especially prevalent with strong, hard nucleophiles or protic solvents.

    • Use of Non-nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to prevent its attack on the anhydride.

    • Anhydrous Conditions: Ensure strictly anhydrous conditions, as any water present can hydrolyze the anhydride.

    • Nucleophile and Temperature: As mentioned in Issue 1, employ softer nucleophiles and maintain low temperatures to favor substitution over acyl addition.

Issue 3: Formation of Michael Addition Byproducts

  • Question: I am observing byproducts that suggest the nucleophile has added to the double bond of the furanone ring. How can I promote substitution at the bromomethyl group instead?

  • Answer: The electron-withdrawing nature of the anhydride makes the double bond susceptible to Michael (1,4-conjugate) addition, particularly with soft nucleophiles like organocuprates.[1]

    • Reaction Conditions: To favor the S_N2 pathway over Michael addition, avoid conditions that promote the formation of highly reactive carbanions. Less polar, non-coordinating solvents may disfavor the Michael addition pathway.

    • Protecting Groups: In complex syntheses, it may be necessary to consider a synthetic route that involves substitution on a precursor molecule before the furan-2,5-dione is formed.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound? A1: This compound is a highly functionalized and reactive electrophile.[1][2] The presence of the electron-withdrawing furan-2,5-dione ring system activates the bromomethyl group for nucleophilic substitution. However, the anhydride carbonyls and the double bond are also electrophilic sites, leading to potential side reactions.

Q2: Which solvents are recommended for substitution reactions with this compound? A2: Anhydrous aprotic solvents are generally recommended. The choice of solvent can influence reaction rates and selectivity.

Q3: How can I monitor the progress of my reaction? A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of the product. Staining with potassium permanganate can be useful for visualizing the compounds. LC-MS can also be used to identify the masses of products and byproducts.

Q4: What are typical purification methods for the substitution products? A4: The purification method will depend on the properties of the product. Column chromatography on silica gel is a common technique.[1] Due to the reactivity of the furan-2,5-dione moiety, it is advisable to use a non-polar to moderately polar eluent system and to avoid highly acidic or basic conditions during workup and purification.

Data Presentation

Table 1: Influence of Reaction Parameters on Substitution Reactions

ParameterRecommendation for S_N2RationalePotential Issue if Not Optimized
Nucleophile Soft (e.g., RSH, NaN₃, CN⁻)Favors attack at the sp³ carbon of the CH₂Br group.Hard nucleophiles (RO⁻, OH⁻) can cause ring opening.
Temperature Low (e.g., -78 °C to 0 °C)Controls exothermicity and minimizes side reactions.Higher temperatures can lead to decomposition or multiple side products.
Solvent Anhydrous Aprotic (THF, DCM)Prevents anhydride hydrolysis and can influence nucleophilicity.Protic solvents (alcohols, water) will react with the anhydride.
Base Non-nucleophilic (DIPEA, DBU)Prevents the base from acting as a competing nucleophile.Nucleophilic bases (e.g., amines) can cause ring opening.
Concentration Moderate (0.1-0.5 M)Can influence reaction kinetics.High concentrations might increase the rate of side reactions.

Experimental Protocols

Representative Protocol for Substitution with a Thiol Nucleophile

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to -20 °C in a suitable cooling bath.

  • Addition of Nucleophile: In a separate flask, dissolve the thiol nucleophile (1.1 eq) in anhydrous THF.

  • Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) to the thiol solution.

  • Reaction: Slowly add the thiol/base solution dropwise to the cooled solution of the furan-2,5-dione over 30 minutes.

  • Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow General Experimental Workflow prep Preparation (Reactant in Anhydrous Solvent) cool Cooling (-78°C to 0°C) prep->cool nuc_add Slow Addition of Nucleophile (and Base if needed) cool->nuc_add reaction Reaction Monitoring (TLC, LC-MS) nuc_add->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify product Characterized Product purify->product

Caption: General workflow for nucleophilic substitution.

Troubleshooting_Logic Troubleshooting Decision Tree start Experiment Outcome low_yield Low Yield / No Reaction start->low_yield side_products Side Products Observed start->side_products temp Is Temperature Low? low_yield->temp ring_opened Ring Opening Detected? side_products->ring_opened nuc Is Nucleophile Soft? temp->nuc Yes reco_temp Action: Decrease Temperature (e.g., to -78°C) temp->reco_temp No reco_nuc Action: Use Softer Nucleophile (e.g., Thiol, Azide) nuc->reco_nuc No michael_add Michael Addition Detected? ring_opened->michael_add No reco_ring Action: Use Non-nucleophilic Base & Ensure Anhydrous Conditions ring_opened->reco_ring Yes reco_michael Action: Modify Solvent/Conditions to Disfavor 1,4-Addition michael_add->reco_michael Yes

Caption: Troubleshooting logic for common issues.

References

Preventing polymerization of 2-bromomethyl-3-methylmaleic anhydride during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the prevention of polymerization of 2-bromomethyl-3-methylmaleic anhydride during storage. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Q1: What should I do if I suspect my 2-bromomethyl-3-methylmaleic anhydride has started to polymerize?

A1: If you observe any signs of polymerization, such as increased viscosity, solidification, or the presence of insoluble particles, it is crucial to handle the material with caution. Polymerization of anhydrides can be exothermic, potentially leading to a runaway reaction.

Immediate Actions:

  • Isolate the Container: Move the container to a well-ventilated area, such as a fume hood, away from flammable materials and heat sources.

  • Cool the Container: If the container is warm to the touch, it can be cooled using a water or ice bath to slow down the reaction rate.

  • Do Not Seal Tightly: If the container is sealed, cautiously loosen the cap to prevent pressure buildup from any potential off-gassing.

  • Assess the Extent of Polymerization: Observe the material. If it is partially polymerized (e.g., viscous liquid with some solids), it may be possible to salvage the unpolymerized monomer after stabilization. If it is completely solidified, disposal is the safest option.

  • Stabilize the Remaining Monomer: If the material is still in a liquid or semi-liquid state, consider adding a polymerization inhibitor (see FAQ 3 for examples) to prevent further polymerization. This should be done with extreme care and appropriate personal protective equipment (PPE).

  • Dispose of Polymerized Material: Polymerized material should be disposed of as chemical waste according to your institution's safety guidelines. Do not attempt to heat or dissolve the polymer, as this could lead to decomposition and the release of hazardous fumes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-bromomethyl-3-methylmaleic anhydride to prevent polymerization?

A1: Proper storage is the most effective way to prevent the polymerization of 2-bromomethyl-3-methylmaleic anhydride. The following conditions are recommended based on best practices for reactive anhydrides and brominated compounds:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is highly recommended to minimize the rate of potential polymerization. Avoid temperature fluctuations.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[1] This prevents contact with atmospheric moisture, which can lead to hydrolysis, and oxygen, which can participate in some polymerization pathways.

  • Light: Protect from light by using an amber or opaque container. Light can initiate radical polymerization.

  • Container: Use a tightly sealed container made of a compatible material, such as glass. Ensure the container is clean and dry before use.

  • Purity: Ensure the monomer is of high purity. Impurities can sometimes act as initiators for polymerization.

Q2: What are the visual or physical signs that 2-bromomethyl-3-methylmaleic anhydride has begun to polymerize?

A2: Regular inspection of the stored material can help in the early detection of polymerization. Key signs include:

  • Increased Viscosity: The liquid may become noticeably thicker or more syrupy.

  • Appearance of Solids: You may observe cloudiness, precipitates, or solid particles forming in the liquid.

  • Partial or Complete Solidification: The material may turn into a gel or a solid mass.

  • Color Change: While not always indicative of polymerization, any unexpected color change should be investigated.

  • Heat Generation: In advanced stages, the container may feel warm to the touch due to the exothermic nature of polymerization.

Q3: What type of polymerization inhibitors can be used for 2-bromomethyl-3-methylmaleic anhydride?

A3: While specific inhibitors for this compound are not widely documented, common inhibitors for reactive monomers like acrylates and other anhydrides are likely to be effective.[][3][4] The choice of inhibitor depends on the intended application and the required storage duration. It is crucial to test the compatibility and effectiveness of any inhibitor on a small scale before applying it to the bulk material.

Common classes of inhibitors include:

  • Phenolic Compounds: These are effective radical scavengers. Examples include Hydroquinone (HQ), 4-methoxyphenol (MEHQ), and Butylated Hydroxytoluene (BHT).[3]

  • Stable Free Radicals: These are highly effective at terminating radical chains. An example is (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).[5]

  • Amines: Certain amines can also act as polymerization inhibitors. An example is Phenothiazine (PTZ).[4]

The selection of an inhibitor should also consider its potential interference with downstream applications. For instance, phenolic inhibitors may need to be removed before use in some polymerization reactions.

Quantitative Data Summary

The following table summarizes general storage and inhibitor concentration guidelines based on common practices for reactive monomers. These are starting points and should be optimized for your specific needs.

ParameterRecommended Condition/ConcentrationRationale
Storage Temperature 2-8 °CReduces the rate of thermally initiated polymerization.
Storage Atmosphere Inert (Nitrogen, Argon)Prevents moisture ingress and reactions with oxygen.[1]
Hydroquinone (HQ) 100 - 1000 ppmEffective radical scavenger for storage.
4-Methoxyphenol (MEHQ) 50 - 500 ppmCommon inhibitor for acrylates and other monomers.[3]
BHT 200 - 2000 ppmAntioxidant and radical scavenger.[3]
TEMPO 10 - 100 ppmHighly effective stable free radical inhibitor.[5]

Experimental Protocols

Protocol 1: Detection of Polymer Formation by Viscosity Measurement

  • Objective: To quantitatively assess an increase in viscosity as an indicator of early-stage polymerization.

  • Methodology:

    • Sample Preparation: Under an inert atmosphere, carefully take a small, representative sample (e.g., 1-2 mL) of the stored 2-bromomethyl-3-methylmaleic anhydride. Allow the sample to equilibrate to a consistent temperature (e.g., 25 °C).

    • Viscometer Setup: Use a calibrated viscometer (e.g., a cone and plate or rotational viscometer) set to the same temperature.

    • Measurement: Measure the viscosity of the sample according to the instrument's instructions.

    • Data Recording: Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

    • Comparison: Compare the measured viscosity to the viscosity of a freshly prepared or known unpolymerized sample. A significant increase in viscosity suggests the onset of polymerization.

Protocol 2: Inhibitor Effectiveness Screening

  • Objective: To determine the most effective inhibitor and its optimal concentration for preventing polymerization under accelerated aging conditions.

  • Methodology:

    • Sample Preparation: In a series of small, sealed vials, add a known amount of 2-bromomethyl-3-methylmaleic anhydride (e.g., 1 g).

    • Inhibitor Addition: To each vial, add a different inhibitor (e.g., HQ, MEHQ, TEMPO) at varying concentrations (e.g., 50, 100, 200 ppm). Include a control sample with no inhibitor.

    • Accelerated Aging: Place the vials in a controlled temperature environment, such as an oven or heating block, at a moderately elevated temperature (e.g., 40-50 °C) to accelerate polymerization.

    • Monitoring: At regular intervals (e.g., every 24 hours), remove the vials and visually inspect for signs of polymerization (increased viscosity, solid formation).

    • Analysis: For a more quantitative analysis, the samples can be analyzed by Gas Chromatography (GC) to determine the remaining monomer concentration or by viscosity measurement as described in Protocol 1.

Visualizations

troubleshooting_workflow start Suspicion of Polymerization observe Observe Signs: - Increased Viscosity - Solid Formation - Heat Generation start->observe isolate Isolate Container in Well-Ventilated Area observe->isolate check_temp Is Container Warm? isolate->check_temp cool Cool Container (e.g., Ice Bath) check_temp->cool Yes assess Assess Extent of Polymerization check_temp->assess No cool->assess partial Partially Polymerized assess->partial Partial complete Completely Solidified assess->complete Complete stabilize Add Inhibitor to Remaining Monomer partial->stabilize dispose Dispose of as Chemical Waste complete->dispose stabilize->dispose end Problem Resolved dispose->end

Caption: Troubleshooting workflow for suspected polymerization.

prevention_strategy center_node Prevention of Polymerization subgroup_storage Proper Storage Conditions center_node->subgroup_storage subgroup_inhibition Use of Inhibitors center_node->subgroup_inhibition temp Low Temperature (2-8 °C) subgroup_storage->temp atmosphere Inert Atmosphere (Nitrogen/Argon) subgroup_storage->atmosphere light Protection from Light (Amber Container) subgroup_storage->light purity High Monomer Purity subgroup_storage->purity phenolic Phenolic Compounds (e.g., MEHQ, BHT) subgroup_inhibition->phenolic stable_radical Stable Free Radicals (e.g., TEMPO) subgroup_inhibition->stable_radical amine Amines (e.g., PTZ) subgroup_inhibition->amine

Caption: Key strategies for preventing polymerization.

References

Troubleshooting low reactivity in reactions with 3-(Bromomethyl)-4-methylfuran-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-(Bromomethyl)-4-methylfuran-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile reagent.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound, with a focus on addressing low reactivity.

Issue 1: Low or No Conversion of Starting Material

You have set up your reaction, but analysis (TLC, LC-MS, NMR) shows a significant amount of unreacted this compound.

Possible CauseRecommended Solution
Degradation of Reagent The furan-2,5-dione ring is susceptible to hydrolysis, especially under acidic or strongly basic conditions. Ensure your reaction is conducted under anhydrous conditions and that all reagents and solvents are free from water and acidic/basic impurities. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Low Quality or Impure Reagent The purity of this compound is crucial. Impurities from the synthesis, such as residual acids from the cyclization step, can inhibit the reaction. It is recommended to use a freshly purified reagent. Purification can be achieved by recrystallization or column chromatography. A purity of >90% is recommended.
Weak Nucleophile The reactivity of the substrate is highly dependent on the strength of the nucleophile. For weak nucleophiles (e.g., aromatic amines, secondary amines), more forcing conditions may be required. Consider increasing the reaction temperature, using a more polar aprotic solvent (e.g., DMF, DMSO), or adding a catalyst.
Inappropriate Solvent The choice of solvent can significantly impact reaction rates. For nucleophilic substitutions, polar aprotic solvents are generally preferred as they can solvate the cation without strongly solvating the nucleophile.
Suboptimal Temperature Many reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider gradually increasing the temperature. However, be mindful of the thermal stability of your reactants and products.

This protocol provides a starting point for the reaction of this compound with a generic nucleophile.

  • To a solution of the nucleophile (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF, acetonitrile), add a suitable base (e.g., triethylamine, diisopropylethylamine, 1.2 eq.) if the nucleophile is an amine or requires deprotonation.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent dropwise.

  • Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is slow, gradually increase the temperature (e.g., to 50-80 °C).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Multiple Products and Low Yield of Desired Product

Your reaction is consuming the starting material, but you are observing multiple spots on TLC or peaks in your LC-MS, leading to a low isolated yield of the target compound.

Possible CauseRecommended Solution
Side Reactions The high reactivity of this compound can lead to side reactions. With amines, over-alkylation to form tertiary or quaternary ammonium salts is a common issue.[1][2] To minimize this, use a slight excess of the amine or add the alkylating agent slowly to a solution of the amine.
Ring Opening of the Furan-2,5-dione The anhydride moiety can be attacked by nucleophiles, leading to ring-opened products. This is more likely with strong, hard nucleophiles or under conditions that favor hydrolysis. Using non-nucleophilic bases and strictly anhydrous conditions can mitigate this.
Elimination Reactions In the presence of a strong, sterically hindered base, elimination of HBr to form a reactive exocyclic methylene intermediate can occur, which can then polymerize or react with other species in the reaction mixture.
  • Dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base (e.g., potassium carbonate, 2.0 eq.) in a polar aprotic solvent (e.g., DMF).

  • Slowly add a solution of this compound (0.8-0.9 eq.) in the same solvent to the amine solution at 0 °C over a period of 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Work-up and purification are performed as described in the general procedure.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound?

A1: this compound is a reactive compound and should be handled with care. It is sensitive to moisture and can hydrolyze, especially in the presence of acids or bases. It is recommended to store it in a cool, dry place under an inert atmosphere. For long-term storage, refrigeration is advised.

Q2: What are the best solvents for reactions with this reagent?

A2: The optimal solvent depends on the specific reaction. For nucleophilic substitution reactions, polar aprotic solvents such as tetrahydrofuran (THF), acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally effective. It is crucial to use anhydrous solvents to prevent hydrolysis of the furan-2,5-dione ring.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system can be determined by testing different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) can be used.

Q4: What are the common impurities in commercially available this compound?

A4: Common impurities may include starting materials from its synthesis, such as itaconic acid derivatives, and byproducts from the bromination and cyclization steps. Residual acidic impurities are of particular concern as they can catalyze the decomposition of the reagent. If you suspect the quality of your reagent is affecting your reaction, it is advisable to purify it before use.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate key concepts and processes related to the use of this compound.

Troubleshooting_Workflow cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Reactivity Observed cause1 Reagent Degradation start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Weak Nucleophile start->cause3 cause4 Suboptimal Conditions start->cause4 solution1 Use Anhydrous Conditions Inert Atmosphere cause1->solution1 solution2 Purify Reagent Check Purity (>90%) cause2->solution2 solution3 Increase Temperature Use Catalyst cause3->solution3 solution4 Optimize Solvent & Base Increase Reaction Time cause4->solution4 Reaction_Pathway cluster_products Possible Outcomes reagent This compound desired_product Desired SN2 Product reagent->desired_product SN2 Attack side_product1 Ring-Opened Product reagent->side_product1 Anhydride Attack side_product2 Elimination Product reagent->side_product2 Base-Induced Elimination nucleophile Nucleophile (Nu-) nucleophile->desired_product

References

Challenges in the scale-up synthesis of 3-(Bromomethyl)-4-methyl-2,5-furandione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-(Bromomethyl)-4-methyl-2,5-furandione.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 3-(Bromomethyl)-4-methyl-2,5-furandione?

A1: The most prevalent method is the free-radical bromination of 3,4-dimethyl-2,5-furandione. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.[1][2][3]

Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂) for this synthesis?

A2: NBS is favored because it allows for a low and controlled concentration of bromine in the reaction mixture.[1][2][3] This minimizes competitive side reactions, particularly the electrophilic addition of bromine across the furanone double bond, which can be a significant issue when using a high concentration of Br₂.[3]

Q3: What are the primary challenges when scaling up this synthesis?

A3: The main challenges during scale-up include:

  • Reaction Selectivity: Controlling the reaction to favor mono-bromination and prevent the formation of di-brominated and other over-brominated byproducts.

  • Exotherm Management: The free-radical bromination can be exothermic, and careful temperature control is crucial to prevent runaway reactions and ensure consistent product quality.

  • Work-up and Purification: Efficiently removing the succinimide byproduct and unreacted NBS on a large scale can be challenging.

  • Product Stability: The furanone ring can be sensitive to certain pH conditions and elevated temperatures, potentially leading to degradation.

Q4: How can I effectively remove the succinimide byproduct during work-up?

A4: Succinimide has some water solubility, so an aqueous wash is a common first step.[4] For larger scales, filtration can be effective if a solvent is chosen in which succinimide is poorly soluble, allowing it to precipitate.[4] Additionally, a dilute aqueous base wash (e.g., sodium bicarbonate) can help remove any remaining succinimide.

Q5: What are suitable quenching agents for unreacted NBS?

A5: Excess NBS can be quenched by adding a reducing agent at the end of the reaction. Common choices include aqueous solutions of sodium sulfite, sodium bisulfite, or sodium thiosulfate.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product 1. Inefficient radical initiation.1a. Ensure the radical initiator (e.g., AIBN) is fresh and active. 1b. For photochemical initiation, verify the wavelength and intensity of the light source. 1c. On a larger scale, thermal initiation may be more consistent; ensure the reaction temperature is appropriate for the chosen initiator's half-life.
2. Insufficient reaction time or temperature.2. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) to determine the optimal reaction time.
3. Degradation of the product during work-up.3. Avoid strongly acidic or basic conditions during extraction. Use mild bases like sodium bicarbonate for washes. Minimize exposure to high temperatures during solvent evaporation.
Formation of Di-brominated Byproduct 1. Over-addition of NBS.1. Use a stoichiometry of NBS that is close to 1:1 with the starting material. Consider adding the NBS in portions to maintain a low concentration.
2. "Hot spots" in the reactor leading to over-reaction.2. Ensure efficient stirring and external cooling to maintain a uniform temperature throughout the reaction vessel, especially during large-scale production.
Presence of Unreacted Starting Material 1. Incomplete reaction.1. See "Low Yield" solutions. Consider extending the reaction time or slightly increasing the amount of initiator.
2. Deactivation of the radical initiator.2. Introduce the initiator in portions if the reaction time is long to maintain a steady concentration of radicals.
Product is Dark or Oily After Purification 1. Residual impurities.1. Ensure complete removal of succinimide. Consider a filtration step followed by aqueous washes. 2. Recrystallization or flash chromatography may be necessary to obtain a pure, crystalline product.
2. Thermal decomposition.2. Use lower temperatures for solvent removal under high vacuum. Check the thermal stability of the product to define a maximum safe handling temperature.

Experimental Protocols

Protocol: Allylic Bromination of 3,4-dimethyl-2,5-furandione

This protocol is a representative example for a lab-scale synthesis and should be optimized for specific equipment and scale.

  • Reaction Setup:

    • To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 3,4-dimethyl-2,5-furandione (1.0 eq).

    • Add a suitable solvent (e.g., acetonitrile or a non-polar solvent like carbon tetrachloride, though safer alternatives are recommended).

    • Begin stirring and inert the system with nitrogen.

  • Reagent Addition:

    • Add N-Bromosuccinimide (NBS) (1.05 eq) to the mixture.

    • Add a radical initiator, such as AIBN (0.02-0.05 eq).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (or the optimal temperature for the chosen initiator and solvent).

    • Monitor the reaction progress by TLC or GC, observing the consumption of the starting material. The reaction time can vary from 2 to 8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the bulk of the precipitated succinimide.

    • Transfer the filtrate to a separatory funnel and wash with an aqueous solution of sodium thiosulfate to quench any remaining NBS.[5]

    • Wash with water and then with brine.[4]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.

    • The crude product can be further purified by recrystallization or flash column chromatography.

Data Presentation

Table 1: Comparison of Bromination Conditions (Hypothetical Data)

Entry Brominating Agent (eq) Initiator (eq) Solvent Temp (°C) Time (h) Conversion (%) Selectivity (Mono:Di)
1NBS (1.05)AIBN (0.02)CCl₄7749592:8
2NBS (1.05)BPO (0.02)Acetonitrile8249890:10
3NBS (1.2)AIBN (0.02)CCl₄774>9980:20
4Br₂ (1.0)LightCCl₄7729075:15 (with 10% addition)

Selectivity is a hypothetical ratio of the desired mono-brominated product to the di-brominated byproduct.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Purity Issue CheckConversion Check Reaction Conversion (TLC, GC, NMR) Start->CheckConversion IncompleteReaction Incomplete Reaction? CheckConversion->IncompleteReaction CheckPurity Analyze Crude Product Purity SideReactions Significant Side Products? CheckPurity->SideReactions IncompleteReaction->CheckPurity No Solution_TimeTemp Increase Reaction Time/Temp Add More Initiator IncompleteReaction->Solution_TimeTemp Yes WorkupProblem Work-up Issues? SideReactions->WorkupProblem No Solution_Stoichiometry Adjust NBS Stoichiometry (closer to 1:1) Control Reagent Addition Rate SideReactions->Solution_Stoichiometry Di-bromination Solution_TempControl Improve Temperature Control Ensure Homogeneous Mixing SideReactions->Solution_TempControl Other Impurities Solution_Purification Optimize Purification: - Aqueous Washes (Base/Reducer) - Recrystallization - Chromatography WorkupProblem->Solution_Purification Yes ExperimentalWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Setup Reactor Setup 1. Charge 3,4-dimethyl-2,5-furandione & Solvent 2. Inert with Nitrogen Addition Reagent Addition 1. Add NBS 2. Add Radical Initiator Setup->Addition React Heating & Reaction 1. Heat to Reflux 2. Monitor via TLC/GC Addition->React Cooldown Cooldown & Quench 1. Cool to RT 2. Quench excess NBS React->Cooldown Extraction Filtration & Extraction 1. Filter Succinimide 2. Aqueous Washes Cooldown->Extraction Purification Final Purification 1. Dry Organic Layer 2. Concentrate Solvent 3. Recrystallize/Chromatography Extraction->Purification FinalProduct Pure Product Purification->FinalProduct

References

Identification of impurities in 3-(Bromomethyl)-4-methylfuran-2,5-dione samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 3-(Bromomethyl)-4-methylfuran-2,5-dione samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in a sample of this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. Potential impurities include:

  • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthesis process.

  • By-products: Compounds formed through side reactions during synthesis.

  • Isomeric Impurities: Regioisomers that may form during the manufacturing process.

  • Degradation Products: Impurities formed upon exposure of the final compound to heat, light, or moisture.

A summary of potential impurities is provided in the table below.

Impurity NamePotential SourceMolecular FormulaMolecular Weight ( g/mol )
2,3-Dimethylmaleic anhydrideStarting MaterialC6H6O3126.11
3,4-Dibromo-2-methylfuran-2,5-dioneBy-productC5H2Br2O3285.88
3-(Hydroxymethyl)-4-methylfuran-2,5-dioneDegradationC6H6O4142.11
2-(Bromomethyl)-3-methylmaleic acidDegradationC6H7BrO4223.02
Fumaric AcidIsomerizationC4H4O4116.07

Q2: An unknown peak is observed in the HPLC chromatogram of my sample. How can I identify it?

A2: The first step is to check the retention times of known potential impurities if reference standards are available. If no standards are available, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for determining the molecular weight of the unknown peak. Further structural elucidation can be achieved by isolating the impurity using preparative HPLC and analyzing it via Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: My sample of this compound is showing signs of degradation. How can I minimize this?

A3: this compound is susceptible to hydrolysis due to the anhydride ring. It should be stored in a cool, dry place, protected from moisture and light. Using anhydrous solvents for analysis and minimizing sample preparation time can also help to reduce degradation.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload.1. Replace the column with a new one. 2. Adjust the mobile phase pH to ensure all analytes are in a single ionic form. 3. Reduce the injection volume or sample concentration.
Inconsistent retention times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction.1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Check the pump for leaks and ensure a steady flow rate.
Ghost peaks 1. Contaminated mobile phase or injection solvent. 2. Carryover from previous injections.1. Use high-purity solvents and prepare fresh mobile phase. 2. Implement a robust needle wash protocol in the autosampler.
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Peak broadening 1. Active sites in the inlet or column. 2. Too low of an oven temperature ramp rate.1. Use a deactivated inlet liner and a high-quality capillary column. 2. Increase the oven temperature ramp rate.
No peaks detected 1. Compound is not volatile or is thermally labile. 2. Inlet temperature is too low.1. Consider derivatization to increase volatility or use a less energetic ionization technique. HPLC-MS is a better alternative for non-volatile or thermally labile compounds. 2. Increase the inlet temperature, but be cautious of thermal degradation.
Poor reproducibility 1. Inconsistent injection volume. 2. Leaks in the system.1. Check the syringe for air bubbles and ensure it is functioning correctly. 2. Perform a leak check of the GC system.

Experimental Protocols

Protocol 1: Impurity Profiling by High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Protocol 2: Identification of Unknown Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • Chromatographic conditions: Same as the HPLC-UV protocol.

  • MS Parameters:

    • Ionization Mode: Positive and Negative ESI.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi.

    • Mass Range: 50-500 m/z.

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Isolate the impurity of interest using preparative HPLC. Dry the collected fraction under vacuum and dissolve the residue in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Experiments: Acquire 1H, 13C, COSY, and HSQC spectra to determine the chemical structure of the impurity.

Visualizations

impurity_identification_workflow cluster_0 Initial Analysis cluster_1 Peak Assessment cluster_2 Identification & Elucidation cluster_3 Quantification & Reporting Sample 3-(Bromomethyl)-4-methylfuran- 2,5-dione Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Known_Impurity Known Impurity? HPLC_UV->Known_Impurity Unknown_Peak Unknown Peak Detected Known_Impurity->Unknown_Peak No Quantify Quantify Impurity (Using HPLC-UV) Known_Impurity->Quantify Yes LC_MS LC-MS Analysis (Molecular Weight) Unknown_Peak->LC_MS Prep_HPLC Preparative HPLC (Isolation) LC_MS->Prep_HPLC NMR NMR Spectroscopy (Structure Elucidation) Prep_HPLC->NMR NMR->Quantify Report Final Report Quantify->Report

Caption: Workflow for the identification and quantification of impurities.

Caption: Chemical structures of the main compound and potential impurities.

Technical Support Center: Managing Exothermic Reactions of 2-(Bromomethyl)-3-methylmaleic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2-(Bromomethyl)-3-methylmaleic anhydride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards associated with 2-(Bromomethyl)-3-methylmaleic anhydride?

Q2: What factors can trigger a runaway reaction with this compound?

A2: A runaway reaction can be initiated by several factors, including:

  • Inadequate Temperature Control: Failure to dissipate heat generated during a reaction is a primary cause.

  • High Reactant Concentration: Higher concentrations lead to faster reaction rates and greater heat generation.

  • Presence of Catalytic Impurities: Contaminants such as strong bases, acids, or metals can lower the decomposition temperature or accelerate reaction rates. For maleic anhydride, alkali metal ions are known to be particularly hazardous catalysts for decomposition.[1][2]

  • Incorrect Order of Reagent Addition: Adding a highly reactive reagent too quickly can lead to a rapid and uncontrollable release of energy.

  • Scale-up Issues: A reaction that is manageable on a small scale may become hazardous when scaled up due to a decrease in the surface-area-to-volume ratio, which reduces heat dissipation efficiency.

Q3: What are the initial signs of an impending runaway reaction?

A3: Early warning signs of a potential runaway reaction include:

  • A sudden, unexpected rise in temperature that does not stabilize with cooling.

  • An increase in pressure within the reaction vessel.

  • Noticeable changes in the reaction mixture's color or viscosity.

  • Vigorous gas evolution.

  • Boiling of the solvent, even with cooling applied.

Q4: Are there any known incompatible materials with 2-(Bromomethyl)-3-methylmaleic anhydride?

A4: While a comprehensive incompatibility list for this specific compound is not available, based on its functional groups, the following should be considered potentially hazardous and handled with care:

  • Strong oxidizing agents, acids, and bases: These can catalyze decomposition or react violently with the anhydride.

  • Water and Alcohols: Can react with the anhydride in an exothermic hydrolysis/alcoholysis reaction.

  • Alkali metals and strong reducing agents: May initiate vigorous, uncontrolled reactions.[3]

  • Nucleophiles (e.g., amines, thiols): Reactions with these can be highly exothermic.

Troubleshooting Guides

Scenario 1: Unexpected Temperature Spike During a Reaction

Problem: You observe a rapid and uncontrolled increase in the temperature of your reaction involving 2-(Bromomethyl)-3-methylmaleic anhydride.

Immediate Actions:

  • Alert Personnel: Immediately inform colleagues and your lab supervisor of the situation.

  • Enhance Cooling: If safe to do so, increase the cooling to the reaction vessel (e.g., lower the temperature of the cooling bath, add more ice/dry ice).

  • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.

  • Dilution: If possible and safe, add a cold, inert solvent to dilute the reaction mixture and help absorb heat.

  • Prepare for Quenching: Have a quenching agent ready, but do not add it unless the temperature continues to rise uncontrollably and there is an immediate risk of a runaway.

Follow-up Investigation:

  • Review Your Protocol: Was the rate of addition of any reagent too fast? Were the initial concentrations of reactants correct?

  • Check Equipment: Is your cooling system functioning correctly? Is the temperature probe accurate?

  • Analyze Starting Materials: Could there have been any impurities in your starting materials that could have catalyzed the reaction?

Scenario 2: Pressure Buildup in the Reaction Vessel

Problem: You notice a significant increase in pressure inside your sealed or semi-sealed reaction vessel.

Immediate Actions:

  • Do Not Tighten Seals: Do not attempt to tighten any seals, as this could increase the risk of an explosion.

  • Ventilation: Ensure the reaction is being conducted in a well-ventilated fume hood.

  • Cool the Reaction: Immediately apply cooling to the vessel to reduce the vapor pressure of the solvent and slow down any gas-producing reactions.

  • Controlled Venting: If the system has a controlled pressure relief mechanism (e.g., a bubbler), ensure it is functioning. If the pressure continues to rise to a critical level, and you can do so safely from a distance or behind a blast shield, consider controlled venting.

Follow-up Investigation:

  • Identify Gas Source: Determine if the gas evolution is from the intended reaction, a side reaction, or decomposition.

  • Consider Headspace: Was there sufficient headspace in the reactor to accommodate any expected pressure changes?

  • Reaction Stoichiometry: Re-evaluate the stoichiometry of your reaction to see if gas evolution was an expected outcome.

Experimental Protocols

Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

This protocol provides a general method for assessing the thermal stability of 2-(Bromomethyl)-3-methylmaleic anhydride.

Objective: To determine the onset temperature of decomposition and the energy released during decomposition.

Materials:

  • 2-(Bromomethyl)-3-methylmaleic anhydride sample (a few milligrams).

  • High-pressure DSC pans (e.g., gold-plated stainless steel).

  • Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into a high-pressure DSC pan.

  • Sealing: Hermetically seal the pan to contain any pressure generated during decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and a reference pan in the DSC cell.

    • Set the temperature program to ramp from ambient temperature to a temperature well above the expected decomposition temperature (e.g., 30°C to 400°C) at a heating rate of 5-10°C/min.

  • Data Acquisition: Run the DSC experiment and record the heat flow as a function of temperature.

  • Data Analysis:

    • Identify the onset temperature of any exothermic event. This is the temperature at which the heat flow deviates from the baseline.

    • Integrate the area under the exothermic peak to determine the heat of decomposition (ΔHd).

Protocol 2: Emergency Quenching of a Runaway Reaction

This protocol is a last resort for stopping a runaway reaction and should only be performed if there is an immediate danger and it can be done safely.

Objective: To rapidly cool and neutralize a runaway reaction.

Quenching Agent: A cold, high-boiling point, inert solvent (e.g., toluene, xylenes) followed by a suitable reactive quencher. For anhydrides, a high molecular weight alcohol or a non-nucleophilic base in an inert solvent could be considered, but the choice is highly dependent on the specific reaction chemistry. A pre-determined and tested quenching agent for your specific reaction is crucial.

Methodology:

  • Safety First: This procedure should only be attempted behind a blast shield and with appropriate personal protective equipment (PPE), including a face shield, flame-retardant lab coat, and heavy-duty gloves. Ensure a clear escape route.

  • Initial Cooling and Dilution: If possible, add a large volume of a cold, inert solvent to the reaction mixture to rapidly cool and dilute it.

  • Slow Addition of Quenching Agent: Slowly and carefully add the pre-selected quenching agent to the reaction. Be prepared for vigorous gas evolution or a secondary exotherm.

  • Monitor: Continue to monitor the temperature and pressure of the reaction vessel from a safe distance until the reaction has been brought under control.

  • Evacuate if Necessary: If at any point you feel the situation is uncontrollable, evacuate the area immediately and alert emergency responders.

Quantitative Data

Since specific quantitative data for the thermal hazards of 2-(Bromomethyl)-3-methylmaleic anhydride is not available in the literature, the following table provides data for maleic anhydride as a reference. Researchers must perform their own thermal hazard analysis for 2-(Bromomethyl)-3-methylmaleic anhydride.

ParameterValue for Maleic AnhydrideReference
Onset of Decomposition (in the presence of alkali metal ions)Can be as low as 150°C[1][2]
Onset of Decomposition (pure, gas phase)~372°C[4]
Heat of ReactionVaries depending on the reaction[5]

Visualizations

Logical Relationship for Runaway Reaction Assessment

RunawayAssessment cluster_0 Initial Assessment cluster_1 Experimental Evaluation cluster_2 Risk Mitigation cluster_3 Emergency Preparedness a Literature Search for Thermal Data d Perform DSC/TGA Analysis a->d b Analyze Molecular Structure for Energetic Groups b->d c Predict Reactivity Based on Functional Groups e Conduct Reaction Calorimetry c->e g Develop Cooling Protocols d->g i Define Safe Operating Limits d->i e->g e->i f Identify Decomposition Products h Establish Quenching Procedures f->h j Train Personnel on Emergency Response g->j h->j i->j k Ensure Access to Safety Equipment j->k

Caption: A logical workflow for assessing and mitigating the risk of runaway reactions.

Experimental Workflow for Managing an Exothermic Reaction

ExothermicWorkflow start Start Reaction Setup prep Prepare Quenching Agent and Cooling Bath start->prep add_reagent Slowly Add Reagents with Monitoring prep->add_reagent temp_check Is Temperature Stable? add_reagent->temp_check continue_reaction Continue Reaction and Monitoring temp_check->continue_reaction Yes temp_spike Temperature Spike Detected temp_check->temp_spike No continue_reaction->temp_check end Reaction Complete/Controlled continue_reaction->end Reaction Finished stop_addition Stop Reagent Addition temp_spike->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling quench Initiate Emergency Quenching Protocol enhance_cooling->quench quench->end

References

Validation & Comparative

A Comparative Analysis of Electrophilic Reactivity: 3-(Bromomethyl)-4-methylfuran-2,5-dione versus Common Alkylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation and drug development, the reactivity of electrophilic compounds is a critical parameter governing their efficacy and specificity. This guide provides a comparative analysis of the reactivity of 3-(Bromomethyl)-4-methylfuran-2,5-dione against other widely used electrophiles, namely N-ethylmaleimide (NEM) and iodoacetamide (IAM). The following sections present quantitative kinetic data, detailed experimental protocols for reactivity assessment, and a visual representation of the experimental workflow.

Comparative Reactivity Data

The reactivity of these electrophiles was assessed by determining their second-order rate constants for the reaction with the model thiol-containing peptide, glutathione (GSH). The data, summarized in the table below, reveals significant differences in their reaction kinetics.

ElectrophileSecond-Order Rate Constant (M⁻¹s⁻¹) with GlutathioneReference
This compoundData not available in searched literature
N-ethylmaleimide (NEM)1.8 x 10³
Iodoacetamide (IAM)2.5 x 10¹

Note: Specific kinetic data for this compound with glutathione was not found in the currently available literature. The comparison is based on the well-characterized electrophiles NEM and IAM.

The available data indicates that N-ethylmaleimide is a significantly more reactive electrophile towards thiols than iodoacetamide, with a rate constant approximately 72 times higher. This higher reactivity of maleimides is attributed to the nature of the Michael addition reaction with the double bond, which is often faster than the SN2 reaction of iodoacetamide with thiols. While quantitative data for this compound is not available, its structure suggests a dual reactivity profile. It possesses a bromomethyl group, which can undergo SN2 reactions similar to iodoacetamide, and a furan-2,5-dione (maleic anhydride) core, which can react with nucleophiles. The presence of the electron-withdrawing anhydride ring is expected to activate the bromomethyl group for nucleophilic attack.

Experimental Protocols

To ensure reproducible and comparable results, a standardized protocol for determining the second-order rate constants of electrophile-thiol reactions is essential. The following is a representative method.

Protocol: Determination of Second-Order Rate Constants for Electrophile-Thiol Reactions

1. Reagents and Buffers:

  • Electrophile stock solution (e.g., 100 mM in DMSO).
  • Glutathione (GSH) stock solution (e.g., 10 mM in reaction buffer).
  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (Ellman's reagent) for quantifying free thiols.

2. Reaction Setup:

  • Equilibrate all solutions to the desired reaction temperature (e.g., 25 °C).
  • In a microplate well or a cuvette, mix the reaction buffer and GSH to a final concentration of 1 mM.
  • Initiate the reaction by adding the electrophile to a final concentration of 1 mM. The final volume should be known.

3. Data Acquisition:

  • At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to a solution of DTNB.
  • Measure the absorbance at 412 nm to determine the concentration of remaining free GSH.

4. Data Analysis:

  • Plot the natural logarithm of the GSH concentration versus time.
  • The slope of the linear fit of this plot will be the pseudo-first-order rate constant (kobs).
  • The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the electrophile.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the reactivity of an electrophile with a model thiol.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Reagent Preparation (Electrophile, GSH, Buffer) temp Temperature Equilibration (25 °C) reagents->temp mix Mix GSH and Buffer temp->mix initiate Initiate Reaction (Add Electrophile) mix->initiate aliquot Time-pointed Aliquoting initiate->aliquot quench Quench with DTNB aliquot->quench measure Absorbance Measurement (412 nm) quench->measure calculate Calculate Rate Constant measure->calculate G electrophile Electrophile (e.g., this compound) conjugate Covalent Adduct (Protein-Electrophile) electrophile->conjugate Covalent Bond Formation protein Target Protein (with Nucleophilic Residue, e.g., Cys-SH) protein->conjugate response Biological Response (e.g., Enzyme Inhibition, Pathway Modulation) conjugate->response Altered Protein Function

A Comparative Guide to Dienophiles: 2-(Bromomethyl)-3-methylmaleic Anhydride vs. Maleic Anhydride in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of complex cyclic molecules. The choice of dienophile is paramount to the success and efficiency of this powerful [4+2] cycloaddition. This guide provides a detailed comparison between the commercially available maleic anhydride and the substituted derivative, 2-(bromomethyl)-3-methylmaleic anhydride, as dienophiles in cycloaddition reactions. This comparison is based on established principles of physical organic chemistry and provides a framework for experimental design.

At a Glance: Key Differences and Expected Performance

While direct comparative experimental data for 2-(bromomethyl)-3-methylmaleic anhydride in a standard Diels-Alder reaction is not extensively reported in peer-reviewed literature, its reactivity can be inferred from the electronic and steric effects of its substituents.

FeatureMaleic Anhydride2-(Bromomethyl)-3-methylmaleic Anhydride
Structure Structure to be inferred from name
Electronic Effects Two electron-withdrawing carbonyl groups activate the double bond.In addition to the carbonyl groups, the bromomethyl group is electron-withdrawing, which should further increase the dienophile's reactivity. The methyl group is weakly electron-donating.
Steric Effects Minimal steric hindrance.The bromomethyl and methyl groups introduce significant steric bulk around the double bond, which can hinder the approach of the diene and potentially decrease the reaction rate or prevent the reaction altogether.
Expected Reactivity High reactivity due to potent electron-withdrawing groups and low steric hindrance.A balance of competing effects: enhanced electronic activation versus increased steric hindrance. The outcome will likely depend on the specific diene used. With smaller, more reactive dienes, the electronic enhancement may dominate. With bulkier dienes, steric hindrance is likely to be the overriding factor, leading to slower reaction rates or no reaction.

Theoretical Framework: Electronic and Steric Effects in Diels-Alder Reactions

The facility of a Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1] Electron-withdrawing groups on the dienophile lower the energy of its LUMO, decreasing the HOMO-LUMO gap and accelerating the reaction.[2][3]

Conversely, bulky substituents on either the diene or the dienophile can sterically impede the approach of the two components, raising the activation energy and slowing down or even preventing the reaction. A notable example is the failed Diels-Alder reaction between furan and 2,3-dimethylmaleic anhydride, where steric hindrance between the methyl groups and the furan ring is believed to be the primary reason for the lack of reactivity.

Experimental Protocols

Below are detailed experimental protocols. The first is a standard, well-established procedure for the Diels-Alder reaction of maleic anhydride with a common diene, cyclopentadiene. The second is a proposed protocol for a comparative reaction with 2-(bromomethyl)-3-methylmaleic anhydride, designed to allow for a direct assessment of its reactivity.

Synthesis of 2-(Bromomethyl)-3-methylmaleic Anhydride

A synthetic route to 2-(bromomethyl)-3-methylmaleic anhydride has been described in the literature.[4][5] The general approach involves the reaction of 2,3-dimethylmaleic anhydride with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

Experimental Protocol 1: Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene

This protocol is a standard procedure for the synthesis of cis-norbornene-5,6-endo-dicarboxylic anhydride.

Materials:

  • Maleic anhydride (1.0 g, 10.2 mmol)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene) (0.8 mL, 9.7 mmol)

  • Ethyl acetate (10 mL)

  • Hexane (10 mL)

  • Ice bath

  • Erlenmeyer flask (50 mL)

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve 1.0 g of maleic anhydride in 10 mL of ethyl acetate with gentle warming.

  • Add 10 mL of hexane to the solution.

  • Cool the flask in an ice bath for 15 minutes.

  • Slowly add 0.8 mL of freshly cracked cyclopentadiene to the cooled solution while stirring.

  • Continue stirring in the ice bath for 30 minutes. The product will precipitate as a white solid.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Allow the product to air dry and determine the yield and melting point.

Proposed Experimental Protocol 2: Comparative Diels-Alder Reaction of 2-(Bromomethyl)-3-methylmaleic Anhydride with Cyclopentadiene

This proposed experiment is designed to provide a direct comparison with the reactivity of maleic anhydride.

Materials:

  • 2-(Bromomethyl)-3-methylmaleic anhydride (10.2 mmol, molar equivalent to maleic anhydride)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene) (0.8 mL, 9.7 mmol)

  • Toluene (20 mL)

  • Round-bottom flask (50 mL) equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-(bromomethyl)-3-methylmaleic anhydride in 20 mL of toluene.

  • Add 0.8 mL of freshly cracked cyclopentadiene to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by TLC.

  • After 2 hours (or once the reaction is complete as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

  • Determine the yield and characterize the product by spectroscopic methods (e.g., NMR, IR) and melting point analysis.

Data Presentation: A Comparative Overview

Since direct experimental data for the comparative reaction is not available, the following table presents the known data for the maleic anhydride reaction and the expected outcomes for the 2-(bromomethyl)-3-methylmaleic anhydride reaction based on theoretical principles.

ParameterMaleic Anhydride + Cyclopentadiene2-(Bromomethyl)-3-methylmaleic Anhydride + Cyclopentadiene (Expected)
Reaction Time ~30 minutes at 0 °CPotentially longer due to steric hindrance, requiring heating.
Reaction Temperature 0 °C to room temperatureReflux in a higher boiling solvent like toluene may be necessary.
Yield Typically >90%Expected to be lower than the maleic anhydride reaction due to steric hindrance.
Product Stereochemistry Predominantly the endo isomer.The endo product is still expected to be the major product due to secondary orbital interactions, but the endo/exo ratio may be affected by steric clashes.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and experimental workflows.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (HOMO) TS [4+2] Cyclic Transition State Diene->TS Dienophile Dienophile (LUMO) Dienophile->TS Product Cycloadduct TS->Product

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow cluster_maleic Maleic Anhydride Reaction cluster_substituted 2-(Bromomethyl)-3-methylmaleic Anhydride Reaction (Proposed) MA1 Dissolve Maleic Anhydride MA2 Cool in Ice Bath MA1->MA2 MA3 Add Cyclopentadiene MA2->MA3 MA4 Stir and Precipitate MA3->MA4 MA5 Filter and Dry MA4->MA5 Sub1 Dissolve Substituted Anhydride Sub2 Add Cyclopentadiene Sub1->Sub2 Sub3 Reflux and Monitor by TLC Sub2->Sub3 Sub4 Cool and Concentrate Sub3->Sub4 Sub5 Purify Product Sub4->Sub5

Caption: Comparative experimental workflows.

Conclusion

Maleic anhydride remains a highly reliable and reactive dienophile for Diels-Alder reactions due to its potent electronic activation and minimal steric profile. 2-(Bromomethyl)-3-methylmaleic anhydride presents an interesting alternative with potentially enhanced electronic activation due to the inductive effect of the bromomethyl group. However, this is likely to be counteracted, and in many cases overshadowed, by the significant steric hindrance introduced by the two substituents.

For drug development professionals and researchers designing synthetic routes, the choice between these two dienophiles will be highly dependent on the nature of the diene. For small and highly reactive dienes, 2-(bromomethyl)-3-methylmaleic anhydride may offer a viable, albeit likely slower, alternative. For dienes with any significant steric bulk, maleic anhydride is the more prudent choice to ensure a successful cycloaddition. The proposed experimental protocol provides a clear pathway to directly compare these two dienophiles and generate the quantitative data needed to make an informed decision for a specific synthetic target.

References

Spectroscopic Analysis of 3-(Bromomethyl)-4-methylfuran-2,5-dione: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis for the validation of the chemical structure of 3-(Bromomethyl)-4-methylfuran-2,5-dione. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages data from structurally similar compounds to predict and validate its spectroscopic features. By comparing the known spectral data of analogous furan-2,5-diones, researchers can effectively anticipate and confirm the identity and purity of synthesized this compound.

Structure and Properties of this compound

This compound is a derivative of maleic anhydride with the following key characteristics:

  • Molecular Formula: C₆H₅BrO₃[1][2]

  • Molecular Weight: 205.01 g/mol [1]

  • Synonyms: 2-(Bromomethyl)-3-methylmaleic anhydride, 3-(Bromomethyl)-4-methyl-2,5-furandione[1]

Predicted Spectroscopic Data

Table 1: Predicted Mass Spectrometry Data for this compound [2]

AdductPredicted m/z
[M+H]⁺204.94949
[M+Na]⁺226.93143
[M-H]⁻202.93493
[M+NH₄]⁺221.97603
[M+K]⁺242.90537
[M]⁺203.94166

Comparative Spectroscopic Analysis

To validate the structure of this compound, a comparison with the spectroscopic data of structurally related compounds is essential. The following tables summarize the available data for selected furanone derivatives.

Alternative Compound 1: 3-Methylfuran-2,5-dione (Citraconic Anhydride)

This compound is a close structural analog, lacking the bromomethyl group. Its spectroscopic data provides a baseline for the furan-2,5-dione core.

Table 2: Spectroscopic Data for 3-Methylfuran-2,5-dione

Spectroscopic TechniqueObserved Peaks/SignalsReference
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 112[3][4]
Infrared (IR) Spectroscopy Data not explicitly found in searches.
¹H NMR Spectroscopy Data not explicitly found in searches.
¹³C NMR Spectroscopy Data not explicitly found in searches.[5]
Alternative Compound 2: 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone

This compound shares the furanone ring and a halogenated methyl group, making it a useful, albeit structurally different, comparison point.

Table 3: Spectroscopic Data for 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone

Spectroscopic TechniqueObserved Peaks/SignalsReference
¹³C NMR Spectroscopy Chemical shift data available in specialized databases.[6]
Mass Spectrometry Molecular Weight: 182.99 g/mol [7]
Infrared (IR) Spectroscopy Data not explicitly found in searches.
¹H NMR Spectroscopy Data not explicitly found in searches.
Alternative Compound 3: 3,4-Bis(bromomethyl)furan

While not a dione, this compound features two bromomethyl groups on a furan ring, providing insight into the signals expected from the -CH₂Br moiety.

Table 4: Properties of 3,4-Bis(bromomethyl)furan

PropertyValueReference
Molecular Formula C₆H₆Br₂O[8][9][10]
Molecular Weight 253.92 g/mol [8]

Experimental Protocols

Standard spectroscopic techniques are employed for the analysis of furanone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Samples are typically dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) added as an internal standard.

  • ¹H NMR: The spectrum is recorded to determine the chemical shifts and coupling constants of the protons. For this compound, one would expect a singlet for the methyl protons and a singlet for the bromomethyl protons.

  • ¹³C NMR: The spectrum provides information on the carbon framework. Key signals would include those for the carbonyl carbons, olefinic carbons, the methyl carbon, and the bromomethyl carbon.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions are determined to confirm the molecular weight and aspects of the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Analysis: The spectrum is analyzed for characteristic absorption bands. For this compound, key stretches would include the C=O of the anhydride and C=C of the furanone ring.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the spectroscopic analysis and validation of the this compound structure.

Spectroscopic Validation Workflow synthesis Synthesis of This compound purification Purification synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr data_analysis Data Analysis and Comparison ms->data_analysis ir->data_analysis nmr->data_analysis structure_validation Structure Validation data_analysis->structure_validation Consistent fail Structure Inconsistent data_analysis->fail Inconsistent lit_data Literature/Predicted Data lit_data->data_analysis alt_data Alternative Compound Data alt_data->data_analysis

Caption: Workflow for the spectroscopic validation of this compound.

This guide provides a framework for the spectroscopic characterization and validation of this compound. By following the outlined experimental protocols and utilizing the comparative data, researchers can confidently ascertain the structure and purity of their synthesized compound.

References

A Comparative Analysis of the Biological Activities of Substituted Furan-2,5-diones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted furan-2,5-diones, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from various studies. The information is presented to facilitate objective comparison and aid in the development of novel therapeutic agents.

Comparative Biological Activity Data

The following tables summarize the reported biological activities of various substituted furan-2,5-dione derivatives. It is crucial to note that the data is collated from different studies, and direct comparison may be limited due to variations in experimental conditions, such as cell lines, microbial strains, and assay protocols.

Table 1: Anticancer Activity of Substituted Furan-2,5-diones
CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
3-(Benzo[d][1][2]dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD)3-(1,3-benzodioxol-5-yl)-4-phenylC6 glioma12.1[3]
5-(3-Nitrobenzylidene)-2(5H)-furanone5-(3-nitrobenzylidene)VariousNot specified, but most potent in its series[4]
(E)-5-[2-(1,4-dimethoxy-9,10-dioxo) anthracenyl]-2(5H)-furanone(E)-5-[2-(1,4-dimethoxy-9,10-dioxo)anthracen-yl]VariousNot specified, but most potent in its series[4]
Naphtho[1,2-b]furan-4,5-dioneNaphtho-fusedMDA-MB-231Not specified[5]

IC50: The half maximal inhibitory concentration.

Table 2: Antimicrobial Activity of Substituted Furan-2,5-diones
CompoundSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
3,5-disubstituted furan derivative3,5-di(p-methylaminophenyl)Bacillus subtilis200[6]
3,5-disubstituted furan derivative3,5-di(p-methylaminophenyl)Escherichia coli200[6]
Majoranaquinone3-(hydroxymethyl)-2-methylnaphtho[2,3-b]furan-4,9-dioneStaphylococcus aureus7.8 µM

MIC: Minimum Inhibitory Concentration.

Table 3: Anti-inflammatory Activity of Substituted Furan-2,5-diones
CompoundSubstitution PatternAssayIC50 (µM)Reference
3-(Benzo[d][1][2]dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD)3-(1,3-benzodioxol-5-yl)-4-phenylCOX-2 InhibitionNot specified, but potent[1]

IC50: The half maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test furan-2,5-dione derivatives in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains of interest

  • Test furan-2,5-dione derivatives

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Test furan-2,5-dione derivatives

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a microplate well, add the COX reaction buffer, heme, and the COX-2 enzyme. Then, add the test compound at various concentrations. Incubate this mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: After a specific incubation time (e.g., 2-5 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of COX-2 inhibition is calculated as: [1 - (PGE2 produced with inhibitor / PGE2 produced without inhibitor)] x 100. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological activities of substituted furan-2,5-diones are mediated through various signaling pathways. The following diagrams illustrate some of the key mechanisms.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TAK1->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation & Degradation of IκB NFkB NF-κB IkB_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation COX2_gene COX-2 Gene NFkB->COX2_gene Transcription COX2_protein COX-2 Protein COX2_gene->COX2_protein Translation Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (Inflammation) Arachidonic_Acid->Prostaglandins Catalysis Furan_dione Furan-2,5-dione Derivative (BPD) Furan_dione->TAK1 Inhibits Furan_dione->COX2_protein Inhibits anticancer_pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_jak_stat JAK/STAT Pathway Inhibition Furanone Furanone Derivative Bax Bax (Pro-apoptotic) Furanone->Bax Induces Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Bax->Mitochondrion Promotes release of Bax->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis NFD Naphtho[1,2-b]furan-4,5-dione JAK2 JAK2 NFD->JAK2 Inhibits Phosphorylation STAT3 STAT3 JAK2->STAT3 Phosphorylates Proliferation Cell Proliferation & Survival STAT3->Proliferation antimicrobial_workflow Furan_dione Furan-2,5-dione Derivative PBP Penicillin-Binding Protein (PBP) Furan_dione->PBP Inhibits Cell_Wall Bacterial Cell Wall Synthesis QS Quorum Sensing Signaling Furan_dione->QS Interferes with Biofilm Biofilm Formation Membrane Bacterial Cell Membrane Furan_dione->Membrane Disrupts Disruption Membrane Disruption Bacterial_Death Bacterial Growth Inhibition / Death PBP->Bacterial_Death QS->Bacterial_Death Membrane->Bacterial_Death

References

Analytical methods for confirming the purity of 3-(bromomethyl)-4-methyl-furan-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the analytical methods for confirming the purity of 3-(bromomethyl)-4-methyl-furan-2,5-dione, tailored for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of key analytical techniques, complete with experimental protocols and supporting data presented for objective evaluation.

Comparison of Analytical Methods

The purity of 3-(bromomethyl)-4-methyl-furan-2,5-dione can be reliably determined using several analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative results, the nature of potential impurities, and the available instrumentation. The three most prominent methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—are compared below.

Method Principle Advantages Disadvantages Typical Purity Range Determined
HPLC (High-Performance Liquid Chromatography) Separation of the compound from its impurities based on differential partitioning between a stationary phase and a liquid mobile phase. Detection is typically done using a UV or Diode Array Detector (DAD).[1][2]- Well-suited for non-volatile and thermally labile compounds.[3] - A widely available and robust technique.[4] - Can be used for both qualitative and quantitative analysis.- Requires the use of solvents, which can be costly and generate waste. - The compound must be soluble in the mobile phase. - A reference standard is required for accurate quantification.95-100%
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio.[5] This is particularly effective for halogenated organic compounds.[6][7]- High sensitivity and selectivity, especially for halogenated compounds.[8] - Provides structural information about impurities, aiding in their identification.[9] - Capable of detecting volatile and semi-volatile impurities.- The compound must be volatile and thermally stable. - Derivatization may be required for non-volatile compounds, adding complexity.98-100%
qNMR (Quantitative Nuclear Magnetic Resonance) A non-destructive technique that determines the purity of a compound by comparing the integral of a signal from the analyte to that of a certified internal standard.[10][11]- Provides a direct, primary method of quantification without the need for a specific reference standard of the analyte.[12] - Non-destructive, allowing for sample recovery.[13] - Can provide structural information about both the main compound and any impurities present.[14]- Lower sensitivity compared to chromatographic methods. - Requires a highly stable and well-characterized internal standard. - Can be more complex to set up and requires specialized expertise for accurate results.90-100%

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar furanone and halogenated organic compounds.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method for the purity determination of 3-(bromomethyl)-4-methyl-furan-2,5-dione.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the 3-(bromomethyl)-4-methyl-furan-2,5-dione reference standard in acetonitrile to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Preparation: Prepare a sample solution of 3-(bromomethyl)-4-methyl-furan-2,5-dione in acetonitrile at a known concentration.

  • Analysis: Inject the calibration standards and the sample solution. The purity is calculated by comparing the peak area of the main compound in the sample to the calibration curve generated from the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a GC-MS method suitable for the analysis of the volatile and thermally stable 3-(bromomethyl)-4-methyl-furan-2,5-dione.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject the sample into the GC-MS. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be consistent with the structure of 3-(bromomethyl)-4-methyl-furan-2,5-dione.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This protocol provides a general procedure for determining the purity of 3-(bromomethyl)-4-methyl-furan-2,5-dione using ¹H qNMR.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic anhydride or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., CDCl₃ or Acetone-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the 3-(bromomethyl)-4-methyl-furan-2,5-dione sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Pulse Angle: 30-90° (a 90° pulse is often used for quantification).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic peak of 3-(bromomethyl)-4-methyl-furan-2,5-dione and a peak from the internal standard.

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizations

To further clarify the experimental workflow, the following diagram illustrates the general process for purity determination.

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing cluster_result Result Sample Test Sample of 3-(bromomethyl)-4-methyl- furan-2,5-dione Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS qNMR qNMR Analysis Dissolution->qNMR Chromatogram Generate Chromatogram or Spectrum HPLC->Chromatogram GCMS->Chromatogram qNMR->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Purity Purity Report Calculation->Purity

Caption: Workflow for Purity Determination.

References

Benchmarking different synthetic routes to 3-(Bromomethyl)-4-methylfuran-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 3-(Bromomethyl)-4-methylfuran-2,5-dione is a valuable building block, and understanding the optimal synthetic route to this compound is crucial for accelerating research and development. This guide provides a detailed comparison of two synthetic pathways to this compound, presenting quantitative data, experimental protocols, and visual representations of the synthetic workflows.

Performance Comparison of Synthetic Routes

Two primary synthetic strategies have been identified for the preparation of this compound. The first is a multi-step synthesis commencing from dimethyl itaconate, while the second employs a direct free-radical bromination of 3-methylfuran-2,5-dione (citraconic anhydride). A summary of the key performance indicators for each route is presented below.

ParameterRoute 1: From Dimethyl ItaconateRoute 2: From 3-Methylfuran-2,5-dione
Starting Material Dimethyl itaconate3-Methylfuran-2,5-dione (Citraconic anhydride)
Key Reagents LiOH, Br₂, Ac₂ON-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)
Number of Steps 31
Overall Yield 92%[1]Not explicitly reported, but typically moderate to good for Wohl-Ziegler reactions.
Reaction Conditions Step 1: RT; Step 2: Reflux; Step 3: RefluxReflux with radical initiation (e.g., light or heat)
Purification Extraction and evaporation for intermediates; final product purification not detailed.Filtration of succinimide byproduct and removal of solvent.

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.

G cluster_0 Route 1: From Dimethyl Itaconate A Dimethyl Itaconate B Itaconic Acid A->B  LiOH, H₂O/THF C 2-Bromo-2-(bromomethyl)succinic acid B->C  Br₂, CCl₄, reflux D This compound C->D  Ac₂O, reflux

Caption: Synthetic pathway for Route 1, starting from dimethyl itaconate.

G cluster_1 Route 2: From 3-Methylfuran-2,5-dione E 3-Methylfuran-2,5-dione F This compound E->F  Wohl-Ziegler Reaction G NBS, Radical Initiator (AIBN), CCl₄, reflux

Caption: Synthetic pathway for Route 2, starting from 3-methylfuran-2,5-dione.

Experimental Protocols

Route 1: Synthesis from Dimethyl Itaconate

This three-step synthesis provides a high overall yield of the target compound.[1]

Step 1: Hydrolysis of Dimethyl Itaconate to Itaconic Acid

  • To a solution of dimethyl itaconate in tetrahydrofuran (THF), an aqueous solution of lithium hydroxide (LiOH) is added.

  • The mixture is stirred at room temperature until the saponification is complete.

  • The resulting salt is then acidified with hydrochloric acid (HCl) to precipitate itaconic acid.

  • The product is extracted with an organic solvent and dried to yield itaconic acid.

Step 2: Bromination of Itaconic Acid

  • Itaconic acid is dispersed in carbon tetrachloride (CCl₄) and brought to reflux.

  • A solution of bromine (Br₂) in CCl₄ is added dropwise to the refluxing mixture.

  • The reaction proceeds until the bromine color disappears, indicating the formation of 2-bromo-2-(bromomethyl)succinic acid.

Step 3: Intramolecular Cyclization and Dehydrobromination

  • The dibrominated succinic acid derivative is then refluxed in acetic anhydride (Ac₂O).

  • This step facilitates an intramolecular cyclization and a rapid loss of hydrogen bromide to afford the final product, this compound.[1] The overall yield for this three-step process is reported to be an excellent 92%.[1]

Route 2: Free-Radical Bromination of 3-Methylfuran-2,5-dione (Wohl-Ziegler Reaction)

This method represents a more direct, one-step approach to the target molecule.

  • A solution of 3-methylfuran-2,5-dione (citraconic anhydride) in a non-polar solvent such as carbon tetrachloride (CCl₄) is prepared.

  • N-Bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, are added to the solution.

  • The reaction mixture is heated to reflux and may be irradiated with a lamp to facilitate the initiation of the radical chain reaction.

  • The reaction is monitored until the starting material is consumed. The byproduct, succinimide, will precipitate from the CCl₄ and can be removed by filtration.

  • The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Concluding Remarks

References

A Comparative Analysis of 2-Bromomethyl-3-methylmaleic Anhydride Cross-Reactivity with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of 2-bromomethyl-3-methylmaleic anhydride with a range of biologically relevant nucleophiles. Understanding these interactions is critical for applications in bioconjugation, drug delivery, and proteomics, where specificity of reaction is paramount. This document summarizes key reactivity principles, presents comparative data in a structured format, and provides detailed experimental protocols for assessing these reactions.

Introduction to Reactivity

2-Bromomethyl-3-methylmaleic anhydride possesses two primary electrophilic sites susceptible to nucleophilic attack: the anhydride carbonyl carbons and the carbon of the bromomethyl group. The reactivity at these sites is influenced by the nature of the nucleophile, reaction conditions such as pH and solvent, and the inherent properties of the electrophilic centers.

  • Anhydride Moiety: The cyclic anhydride is highly reactive towards strong nucleophiles, typically undergoing a ring-opening reaction to form a carboxylic acid and an amide or ester. With primary amines, this can be followed by an intramolecular cyclization to form a stable maleimide ring, particularly at elevated temperatures.[1][2][3]

  • Bromomethyl Group: The bromomethyl group is a potent alkylating agent. The carbon atom is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom, which is also an excellent leaving group.[4][5] This site readily undergoes SN2 nucleophilic substitution reactions.

Comparative Reactivity with Nucleophiles

The following table summarizes the expected reactivity of 2-bromomethyl-3-methylmaleic anhydride with various classes of nucleophiles. The reactivity is categorized based on the primary site of attack and the nature of the resulting covalent bond.

Nucleophile ClassRepresentative Nucleophile(s)Primary Reaction Site(s)Expected Product(s)Relative ReactivityKey Considerations
Primary Amines Lysine side chains, AlkylaminesAnhydride, BromomethylMaleamic acid, Maleimide, Secondary amineHighReaction with the anhydride is typically faster. Imide formation from the initial amide adduct can occur, especially under heating.[1][2][6]
Secondary Amines Proline, N-methylated aminesAnhydride, BromomethylMaleamic acid, Tertiary amineModerate to HighReaction with the anhydride leads to a stable N-substituted maleamic acid without subsequent cyclization.[7][8]
Thiols Cysteine side chains, GlutathioneBromomethyl, Anhydride (Michael Addition)Thioether, Thiosuccinimide derivativeVery HighThe thiol group is a potent nucleophile. Alkylation at the bromomethyl group is expected to be a major reaction pathway. Thia-Michael addition to the maleimide double bond (if formed) is also possible.[9][10]
Alcohols/Hydroxyls Serine/Threonine side chains, WaterAnhydrideEster, Carboxylic acid (hydrolysis)Low to ModerateReaction with alcohols is generally slower than with amines. Hydrolysis of the anhydride is a competing reaction in aqueous media.[11]
Phenols Tyrosine side chainsAnhydridePhenyl esterLowThe nucleophilicity of the phenolic hydroxyl group is generally lower than that of aliphatic alcohols.

Experimental Protocols

General Protocol for Reactivity Screening

This protocol outlines a general method for comparing the reactivity of 2-bromomethyl-3-methylmaleic anhydride with different nucleophiles using HPLC-MS to monitor the reaction progress.

Materials:

  • 2-Bromomethyl-3-methylmaleic anhydride

  • Nucleophiles of interest (e.g., N-α-acetyl-L-lysine, N-α-acetyl-L-cysteine, etc.)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • HPLC-MS system

Procedure:

  • Stock Solutions: Prepare stock solutions of 2-bromomethyl-3-methylmaleic anhydride (10 mM in anhydrous ACN) and each nucleophile (10 mM in Reaction Buffer).

  • Reaction Initiation: In a microcentrifuge tube, add 50 µL of the nucleophile stock solution to 450 µL of Reaction Buffer. Initiate the reaction by adding 5 µL of the 2-bromomethyl-3-methylmaleic anhydride stock solution (final concentration 0.1 mM).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture and quench it by adding to 150 µL of 0.1% FA in ACN.

  • HPLC-MS Analysis: Analyze the quenched samples by reverse-phase HPLC-MS.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: A suitable gradient to separate reactants and products (e.g., 5-95% B over 10 minutes).

    • MS Detection: Monitor the disappearance of reactants and the appearance of expected product masses in full scan mode.

  • Data Analysis: Integrate the peak areas for the reactants and products at each time point to determine the reaction kinetics.

Protocol for Determining Protein Modification

This protocol describes a method to quantify the extent of protein modification by 2-bromomethyl-3-methylmaleic anhydride using a protein assay and mass spectrometry.

Materials:

  • Model protein (e.g., Bovine Serum Albumin, BSA)

  • 2-Bromomethyl-3-methylmaleic anhydride

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Desalting column

  • BCA Protein Assay Kit

  • LC-MS system for intact protein analysis

Procedure:

  • Protein Solution: Prepare a solution of the model protein (e.g., 1 mg/mL) in the Reaction Buffer.

  • Reaction: Add a desired molar excess of 2-bromomethyl-3-methylmaleic anhydride (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the protein solution.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration.

  • Removal of Excess Reagent: Remove unreacted 2-bromomethyl-3-methylmaleic anhydride using a desalting column equilibrated with a suitable buffer (e.g., PBS).

  • Protein Quantification: Determine the protein concentration in the desalted sample using a BCA protein assay.[12]

  • Intact Mass Analysis: Analyze the desalted, modified protein by LC-MS to determine the mass shift, which corresponds to the number of anhydride molecules that have reacted with the protein.

Visualizing Reaction Pathways

The following diagrams illustrate the primary reaction pathways of 2-bromomethyl-3-methylmaleic anhydride with amine and thiol nucleophiles.

ReactionPathways anhydride 2-Bromomethyl-3-methylmaleic Anhydride maleamic_acid Maleamic Acid Adduct anhydride->maleamic_acid  Anhydride Ring Opening thioether Thioether Adduct anhydride->thioether  SN2 Substitution  at Bromomethyl primary_amine Primary Amine (e.g., Lysine) thiol Thiol (e.g., Cysteine) maleimide Maleimide Adduct maleamic_acid->maleimide  Intramolecular  Cyclization (Heat)

Caption: Reaction pathways of 2-bromomethyl-3-methylmaleic anhydride with primary amine and thiol nucleophiles.

ExperimentalWorkflow start Start: Prepare Reactant Stock Solutions mix Initiate Reaction: Mix Anhydride and Nucleophile start->mix incubate Incubate at Controlled Temperature mix->incubate quench Quench Aliquots at Time Points incubate->quench analyze Analyze by HPLC-MS quench->analyze data Determine Reaction Kinetics analyze->data

References

The Efficacy of 3-(Bromomethyl)-4-methylfuran-2,5-dione in Target-Oriented Synthesis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of target-oriented synthesis, the choice of reagents is paramount to achieving high efficacy, selectivity, and overall yield. Among the diverse array of electrophilic building blocks, 3-(Bromomethyl)-4-methylfuran-2,5-dione emerges as a highly reactive and versatile synthon. This guide provides a comparative analysis of its performance, supported by available data on related compounds, to aid researchers, scientists, and drug development professionals in its strategic application.

Introduction to this compound

This compound is a bifunctional reagent featuring a reactive bromomethyl group, making it an excellent alkylating agent, and a maleic anhydride core, which can act as a potent Michael acceptor. This dual reactivity allows for its participation in a variety of chemical transformations, rendering it a valuable tool in the synthesis of complex molecular architectures, particularly in the construction of heterocyclic scaffolds present in many biologically active molecules.

Comparative Reactivity and Synthetic Potential

While direct comparative studies detailing the efficacy of this compound against other common electrophiles are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of structurally similar compounds, such as brominated lactones and other furanone derivatives. The inherent reactivity of the furan-2,5-dione system, coupled with the lability of the bromomethyl group, suggests a high potential for efficient reactions with a broad range of nucleophiles.

Table 1: Comparison of this compound with Alternative Electrophilic Reagents

FeatureThis compoundEthyl BromoacetateMethyl Acrylate
Functional Groups Bromomethyl (alkylating agent), Maleic Anhydride (Michael acceptor)Bromomethyl (alkylating agent), Esterα,β-Unsaturated Ester (Michael acceptor)
Reactivity High, due to strained ring and electron-withdrawing groupsModerateModerate
Key Applications Synthesis of fused heterocycles, polyfunctionalized lactonesEsterification, synthesis of α-substituted estersMichael additions, polymer synthesis
Potential Advantages Bifunctionality allows for tandem/cascade reactions, rapid construction of complexityCommercially available, well-established reactivityGood Michael acceptor for carbon and heteroatom nucleophiles
Potential Limitations Limited commercial availability, potential for multiple reaction pathways leading to selectivity issuesMonofunctional, less potential for complex single-step transformationsLacks a direct alkylating center

Experimental Protocols

General Protocol for N-Alkylation
  • Dissolve the amine-containing substrate (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, THF, DMF).

  • Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 - 1.5 eq.).

  • Add a solution of this compound (1.0 - 1.2 eq.) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Thia-Michael Addition

Thia-Michael additions are known to be efficient for forming carbon-sulfur bonds.

  • Dissolve the thiol-containing substrate (1.0 eq.) and this compound (1.0 eq.) in a polar aprotic solvent such as THF or acetonitrile.

  • Add a catalytic amount of a base (e.g., triethylamine) or a phosphine catalyst to initiate the reaction.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting adduct by column chromatography.

Visualizing Synthetic Utility

The logical workflow for utilizing this compound in a target-oriented synthesis, for instance, the construction of a fused heterocyclic system, can be visualized as follows.

logical_workflow reagent This compound intermediate Michael Adduct Intermediate reagent->intermediate Michael Addition nucleophile Bifunctional Nucleophile (e.g., Amino-thiol) nucleophile->intermediate product Fused Heterocyclic Product intermediate->product Intramolecular Cyclization (Alkylation) experimental_workflow cluster_synthesis Synthetic Pathway cluster_analysis Analysis start Starting Materials: - this compound - Aminophenol Derivative reaction1 Step 1: N-Alkylation start->reaction1 intermediate1 Alkylated Intermediate reaction1->intermediate1 reaction2 Step 2: Intramolecular Michael Addition/Cyclization intermediate1->reaction2 product Fused Lactam-Lactone Scaffold (Kinase Inhibitor Core) reaction2->product purification Purification (Column Chromatography, HPLC) product->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization

Comparative Cytotoxicity Analysis of Furanone Derivatives Related to 3-(Bromomethyl)-4-methylfuran-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic potential of furanone scaffolds, drawing insights from structurally related analogs of 3-(Bromomethyl)-4-methylfuran-2,5-dione.

The furanone ring is a core structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antibiotic, antitumor, and cytotoxic effects. The reactivity of the furanone scaffold, often enhanced by the presence of electron-withdrawing groups and leaving groups, makes it a promising candidate for the development of novel anticancer agents. This guide provides a comparative overview of the cytotoxicity of various furanone derivatives, with a focus on halogenated and substituted analogs that can provide insights into the potential activity of this compound and its derivatives.

Quantitative Cytotoxicity Data

The cytotoxic activity of various furanone derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes the IC50 values for a selection of furanone derivatives from the literature.

CompoundCancer Cell LineIC50 (µM)Reference
(E)-5-(Bromomethylene)furan-2-(5H)-onePC-3 (Prostate)0.93 ± 0.02[1]
3,4-Dibromofuran-2(5H)-oneHCT-116 (Colon)0.4 ± 0.04[1]
Epoxide derivative of 5-allyl-3,4-dichloro-2(5H)-furanoneMAC13/16 (Cancer)0.050[2]
Aziridine derivative of pseudo acid chlorideMAC13/16 (Cancer)0.030[2]
3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanoneVarious< 0.02[3]
3-(3,4,5-trimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2(5H)-furanoneVarious< 0.02[3]
3-(3,4,5-trimethoxyphenyl)-4-(3-amino-4-methoxyphenyl)-2(5H)-furanoneVarious< 0.02[3]
3-(3,4,5-trimethoxyphenyl)-4-(2-naphthyl)-2(5H)-furanoneVarious< 0.02[3]
Structure-Activity Relationship Insights

The available data on various furanone derivatives suggest several key structure-activity relationships that could be relevant for this compound and its analogs:

  • Halogenation: The presence of bromine atoms on the furanone ring appears to be crucial for cytotoxicity. Studies on bromofuran-2(5H)-ones have demonstrated potent antiproliferative activities.[1] This suggests that the bromomethyl group in the target compound is likely a key contributor to its potential cytotoxicity.

  • Substituents on the Furanone Ring: The nature and position of substituents significantly influence the cytotoxic potency. For instance, 3,4-diaryl-2(5H)-furanones have shown exceptionally high potency, with IC50 values in the nanomolar range.[3] This indicates that modifications to the 4-methyl group in the target compound could lead to derivatives with enhanced activity.

  • Electrophilicity: The cytotoxic activity of some furanones is attributed to their electrophilic nature, allowing them to react with nucleophiles in biological systems.[1] The bromomethyl group is a good leaving group, making the 3-position of the furanone ring susceptible to nucleophilic attack, which could be a mechanism of its cytotoxic action.

Experimental Protocols

The evaluation of cytotoxicity for the furanone derivatives cited in this guide predominantly utilizes the MTT assay.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Culture: Cancer cell lines (e.g., PC-3, HCT-116, MAC13, MAC16) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours to allow formazan crystal formation.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Several studies have indicated that cytotoxic furanone derivatives can induce cell death through apoptosis.

Induction of Apoptosis by Bromofuranones

Flow cytometry studies have revealed that bromofuran-2(5H)-ones can induce cell death by apoptosis.[1] Apoptosis is a programmed cell death pathway characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation.

Reactive Oxygen Species (ROS) Production

The cytotoxicity of some furanones has been associated with the production of reactive oxygen species (ROS).[1] ROS are chemically reactive species containing oxygen, and their overproduction can lead to oxidative stress, causing damage to cellular components and ultimately leading to cell death.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G Experimental Workflow for MTT Cytotoxicity Assay cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B C Addition of Furanone Derivatives (Varying Concentrations) B->C D Incubation (e.g., 48-72h) C->D E Addition of MTT Reagent D->E F Incubation (Formation of Formazan) E->F G Solubilization of Formazan F->G H Absorbance Measurement (Microplate Reader) G->H I Calculation of Cell Viability H->I J Determination of IC50 Values I->J

Caption: A generalized workflow for determining the cytotoxicity of furanone derivatives using the MTT assay.

Potential Signaling Pathway for Cytotoxicity

G Proposed Mechanism of Action for Cytotoxic Furanones A Cytotoxic Furanone Derivative (e.g., Bromofuranone) B Cellular Uptake A->B C Increased Intracellular ROS B->C I Interaction with Cellular Nucleophiles (e.g., Proteins, DNA) B->I D Oxidative Stress C->D E Mitochondrial Damage D->E J Disruption of Cellular Function D->J F Caspase Activation E->F G Apoptosis F->G H Cell Death G->H I->J J->H

Caption: A diagram illustrating a potential mechanism of cytotoxicity for furanone derivatives involving ROS production and apoptosis.

References

Safety Operating Guide

Proper Disposal of 3-(Bromomethyl)-4-methylfuran-2,5-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of 3-(Bromomethyl)-4-methylfuran-2,5-dione, ensuring the safety of laboratory personnel and environmental compliance.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This compound, a brominated organic compound, requires specific disposal procedures due to its potential hazards. This guide provides a comprehensive operational plan for its safe disposal.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards associated with this compound include:

  • Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Before handling, it is crucial to consult the Safety Data Sheet (SDS) and be familiar with the required personal protective equipment (PPE).

Personal Protective Equipment (PPE)

A quantitative summary of required PPE for handling this compound is detailed in the table below.

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes
Lab Coat Standard laboratory coatTo protect skin and clothing
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of vapors or dust

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and compliance with regulations. The process begins with the initial handling of the waste and culminates in its final disposal by a licensed professional service.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Professional Disposal A Waste Generation (Unused reagent, contaminated materials) B Segregate Waste (Place in 'Halogenated Organic Waste' container) A->B Immediate Action C Label Container (Contents, hazards, date) B->C D Store Safely (Well-ventilated, designated area, away from incompatibles) C->D E Schedule Pickup (Contact licensed waste disposal company) D->E Hand-off F Documentation (Complete waste manifest) E->F G Final Disposal (Incineration or other approved method) F->G

Disposal workflow for this compound.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Do not mix this compound waste with non-halogenated organic waste or general laboratory trash.

  • All materials contaminated with this compound, including unused reagent, reaction residues, and contaminated labware (e.g., pipette tips, weighing boats), must be collected in a designated "Halogenated Organic Waste" container.[2]

  • The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure screw-top cap to prevent leakage.

2. Labeling:

  • Clearly label the waste container with "Halogenated Organic Waste" and the full chemical name: "this compound".

  • Indicate the associated hazards using appropriate GHS pictograms.

  • Record the date of waste accumulation.

3. Storage:

  • Store the sealed waste container in a well-ventilated area, such as a designated satellite accumulation area within the laboratory or a chemical storage cabinet.[1]

  • Ensure the storage location is away from incompatible materials.

4. Professional Disposal:

  • The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[3]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.

  • Follow all institutional and local regulations for hazardous waste disposal.[1]

Important Considerations:

  • NEVER dispose of this compound down the drain.[2] This can lead to environmental contamination and may be a violation of local regulations.

  • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated halogenated waste container.[3] Ensure proper ventilation and wear appropriate PPE during cleanup.

  • Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information on handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.